3-(Benzyloxy)butan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAOBYESZEWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2S,3S)-3-(Benzyloxy)butan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile
(2S,3S)-3-(Benzyloxy)butan-2-ol is a chiral alcohol featuring a 1,2-diol scaffold where one of the hydroxyl groups is protected as a benzyl ether. This structural motif is of significant interest in asymmetric synthesis, serving as a valuable precursor for the construction of complex stereochemically defined molecules.[1]
Physicochemical Properties
A summary of the key computed physicochemical properties for (2S,3S)-3-(Benzyloxy)butan-2-ol is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and for developing appropriate purification protocols.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-3-(phenylmethoxy)butan-2-ol | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |
| Molecular Weight | 180.24 g/mol | PubChem[1] |
| CAS Number | 114418-31-4 | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Stereoselective Synthesis: A Strategic Approach
The synthesis of enantiomerically pure (2S,3S)-3-(Benzyloxy)butan-2-ol is paramount to its utility as a chiral building block. The primary strategy involves leveraging the readily available chiral pool of (2S,3S)-2,3-butanediol, which can be produced in high optical purity through microbial fermentation.[2][3][4] The key synthetic challenge lies in the regioselective monobenzylation of one of the two secondary hydroxyl groups.
Figure 1: Proposed synthetic workflow for (2S,3S)-3-(Benzyloxy)butan-2-ol.
Rationale for Selective Monobenzylation
Achieving monobenzylation over dibenzylation and ensuring regioselectivity between two chemically similar secondary alcohols requires careful control of reaction conditions. The use of a strong base with a sterically undemanding counterion, such as sodium hydride (NaH), allows for the deprotonation of one hydroxyl group to form the more reactive alkoxide. By controlling the stoichiometry of the benzylating agent (benzyl bromide, BnBr) and maintaining a low reaction temperature, the propensity for a second benzylation event is minimized.
The slight difference in the steric environment of the two hydroxyl groups in (2S,3S)-2,3-butanediol can lead to a modest degree of regioselectivity. However, for many applications, a statistical mixture of the mono-benzylated product and the starting diol may be formed, requiring careful chromatographic separation.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard methods for the selective benzylation of diols.
Materials:
-
(2S,3S)-2,3-Butanediol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (2S,3S)-2,3-butanediol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate (2S,3S)-3-(Benzyloxy)butan-2-ol.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized (2S,3S)-3-(Benzyloxy)butan-2-ol. The following data are predicted based on the analysis of similar structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.25 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.58 (d, J = 11.6 Hz, 1H) and 4.49 (d, J = 11.6 Hz, 1H): Diastereotopic benzylic protons (-OCH₂Ph).
-
δ 3.85-3.75 (m, 1H): Methine proton adjacent to the free hydroxyl group (-CHOH).
-
δ 3.45-3.35 (m, 1H): Methine proton adjacent to the benzyloxy group (-CHOBn).
-
δ 2.50 (br s, 1H): Hydroxyl proton (-OH).
-
δ 1.22 (d, J = 6.4 Hz, 3H): Methyl protons adjacent to the benzyloxy group.
-
δ 1.15 (d, J = 6.4 Hz, 3H): Methyl protons adjacent to the hydroxyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 138.5: Quaternary aromatic carbon of the benzyl group.
-
δ 128.6, 127.9, 127.8: Aromatic CH carbons of the benzyl group.
-
δ 80.5: Methine carbon bearing the benzyloxy group (-CHOBn).
-
δ 71.5: Benzylic carbon (-OCH₂Ph).
-
δ 69.0: Methine carbon bearing the hydroxyl group (-CHOH).
-
δ 21.0: Methyl carbon adjacent to the hydroxyl group.
-
δ 16.5: Methyl carbon adjacent to the benzyloxy group.
Infrared (IR) Spectroscopy
-
Broad O-H stretch: ~3400 cm⁻¹
-
Aromatic C-H stretch: ~3030 cm⁻¹
-
Aliphatic C-H stretch: ~2970-2870 cm⁻¹
-
C=C aromatic ring stretches: ~1600 and 1495 cm⁻¹
-
C-O stretch: ~1100-1050 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum is expected to show characteristic fragmentation patterns for a benzylic ether and a secondary alcohol.
-
Molecular Ion (M⁺): A weak peak at m/z = 180.
-
Loss of a methyl group (M-15): m/z = 165.
-
Loss of an ethyl group (M-29): m/z = 151.
-
Loss of a propyl group (M-43): m/z = 137.
-
Tropylium ion: A prominent peak at m/z = 91, characteristic of the benzyl group.
-
Base Peak: Likely m/z = 45, corresponding to the [CH₃CH=OH]⁺ fragment from alpha-cleavage adjacent to the secondary alcohol.
Applications in Drug Development
(2S,3S)-3-(Benzyloxy)butan-2-ol and its parent diol are valuable chiral building blocks in the synthesis of complex pharmaceutical agents, particularly those requiring precise stereochemical control.
Precursor to Chiral Ligands and Auxiliaries
The defined stereochemistry of this molecule makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. The two distinct oxygen functionalities allow for differential derivatization to create bidentate ligands for metal-catalyzed reactions.
Intermediate in the Synthesis of Bioactive Molecules
Chiral 1,2-diols are common structural motifs in a wide range of biologically active natural products and synthetic drugs. While a direct synthesis of a marketed drug using (2S,3S)-3-(Benzyloxy)butan-2-ol is not prominently documented in readily available literature, its structural features are highly relevant to the synthesis of compounds such as HIV protease inhibitors and other antiviral agents where stereochemically defined diol units are crucial for binding to the target enzyme.[5][6] For example, the core structure is analogous to intermediates used in the synthesis of complex molecules like the σ-1 receptor ligand L-687,384, where a chiral backbone is essential for biological activity.[7]
Figure 2: General application workflow in multi-step synthesis.
Conclusion
(2S,3S)-3-(Benzyloxy)butan-2-ol represents a strategically important chiral building block for the synthesis of complex, high-value molecules. Its preparation from the chiral pool, coupled with its versatile functional handles, makes it a valuable tool for researchers in organic synthesis and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this important synthon.
References
-
Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli. PubMed. [Link]
-
Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. ResearchGate. [Link]
-
(2S,3S)-3-(Benzyloxy)butan-2-OL. PubChem. [Link]
-
Synthesis of benzo-fused spiropiperidines through a regioselective free radical-mediated cyclization as key step: a suitable alternative towards the lead σ-1 receptor ligand L-687384. ResearchGate. [Link]
-
Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. ResearchGate. [Link]
-
Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central. [Link]
-
Design and Synthesis of Novel HIV-1 Protease Inhibitors Comprising a Tertiary Alcohol in the Transition-State Mimic. Diva-Portal.org. [Link]
Sources
- 1. (2S,3S)-3-(Benzyloxy)butan-2-OL | C11H16O2 | CID 11286821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
Stereochemical Control and Synthetic Utility of 3-(Benzyloxy)butan-2-ol
Executive Summary
3-(Benzyloxy)butan-2-ol represents a fundamental class of mono-protected vicinal diols, serving as a critical chiral building block in the synthesis of polyketide antibiotics, pheromones, and complex carbohydrate mimetics. Its utility lies not merely in its structure, but in the stereochemical information encoded within its C2 and C3 centers.
This guide moves beyond standard textbook definitions to address the practical challenges of synthesizing this molecule with high diastereoselectivity. We focus on the reduction of 3-(benzyloxy)butan-2-one, analyzing the divergence between Chelation Control (Cram-chelate) and Felkin-Anh transition states. By mastering these pathways, researchers can selectively access syn or anti diastereomers with predictable precision.
Structural Analysis & Stereochemical Nomenclature
The molecule contains two adjacent chiral centers.[1] In the context of acyclic systems, the terms syn and anti refer to the relative orientation of the hydroxyl (-OH) and benzyloxy (-OBn) groups when the carbon backbone is drawn in a zigzag projection (Masamune projection).
-
Syn-Isomer: The -OH and -OBn groups reside on the same face of the plane.
-
Anti-Isomer: The -OH and -OBn groups reside on opposite faces.
Stereochemical Divergence
The synthesis hinges on the nucleophilic addition of hydride to the chiral
Figure 1: Mechanistic divergence in the reduction of
Mechanistic Causality: The "Why" Behind the Protocol
To achieve high diastereomeric ratios (dr), one must deliberately manipulate the transition state. Random selection of reducing agents will yield inseparable mixtures.
The Chelation Control Pathway (Targeting Syn)
Mechanism: Reagents containing metals with high Lewis acidity and multiple coordination sites (e.g.,
-
Causality: This "locked" ring restricts rotation around the C2-C3 bond. The hydride nucleophile then attacks from the face opposite the bulky methyl group on the chelate ring.
-
Preferred Reagent: Zinc Borohydride (
).[2][3] Zinc provides tight chelation without the extreme Lewis acidity of Titanium, preventing ether cleavage.
The Felkin-Anh Pathway (Targeting Anti)
Mechanism: When using reagents with poor chelating ability (e.g.,
-
Causality: The benzyloxy group (the largest group,
) orients anti-periplanar to the incoming nucleophile trajectory to minimize torsional strain. -
Preferred Reagent: Lithium Aluminum Hydride (
) or in the presence of Cerium ( , Luche conditions) to suppress basicity and chelation.
Experimental Protocols
Method A: Chelation-Controlled Reduction (Syn-Selective)
Objective: Synthesis of syn-3-(benzyloxy)butan-2-ol (
Reagents:
-
3-(Benzyloxy)butan-2-one (1.0 equiv)
-
Zinc Borohydride (
) (0.5 M in ether, 1.2 equiv) -
Solvent: Anhydrous Ether (
) or THF (Note: THF can compete for coordination, Ether is preferred for maximum chelation).
Protocol:
-
Preparation of
: (Must be fresh). Add saturated in ether to a suspension of in ether. Stir for 24h, filter under Argon. Titrate hydride activity. -
Reaction: Cool the solution of 3-(benzyloxy)butan-2-one in anhydrous ether to -78°C under
. -
Addition: Dropwise add the
solution. The low temperature stabilizes the chelate complex. -
Warming: Allow the mixture to warm slowly to 0°C over 4 hours. (Monitoring: TLC shows disappearance of ketone).
-
Workup: Quench carefully with phosphate buffer (pH 7) to avoid acid-catalyzed migration of the benzyl group. Extract with ether (
). -
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Felkin-Controlled Reduction (Anti-Selective)
Objective: Synthesis of anti-3-(benzyloxy)butan-2-ol.
Reagents:
-
3-(Benzyloxy)butan-2-one (1.0 equiv)
- (1.5 equiv)
-
Solvent: Anhydrous THF.
Protocol:
-
Setup: Flame-dry a round-bottom flask. Add
and suspend in THF at -78°C. -
Addition: Add the ketone slowly. The lithium cation is a poor chelator compared to zinc, and the solvating power of THF further disrupts any potential chelation.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Result: Expect a mixture favoring the anti isomer (typically
3:1 to 4:1). Note: For higher anti-selectivity, bulky hydrides like L-Selectride may be required.
Analytical Validation (Self-Validating Systems)
Distinguishing syn and anti isomers of acyclic ethers by raw
The "Gold Standard" Validation: Acetonide Derivatization
To rigorously prove stereochemistry, convert the product to the acetonide (isopropylidene acetal). This locks the conformation, making NMR values distinct and reliable.
Validation Workflow:
-
Hydrogenolysis: Remove Benzyl group (
) yields free 2,3-butanediol. -
Protection: React with 2,2-dimethoxypropane (
cat.) yields 4,5-dimethyl-2,2-dimethyl-1,3-dioxolane.
Data Interpretation Table:
| Feature | Syn-Diol Derived (Cis-Acetonide) | Anti-Diol Derived (Trans-Acetonide) |
| Methyl Signals ( | Two distinct signals (Axial vs Equatorial) | One signal (or very close) due to C2 symmetry |
| ~ 6.0 - 8.0 Hz | ~ 6.0 - 8.0 Hz (Ambiguous in this specific scaffold) | |
| ~ 98-99 ppm | ~ 108-110 ppm |
Expert Insight: In the specific case of 2,3-butanediol acetonides, the
References
-
Reetz, M. T. (1984).[4] "Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition, 23(8), 556–569.[4] -
Mengel, A., & Reiser, O. (1999).[4] "Around and Beyond Cram's Rule." Chemical Reviews, 99(5), 1191–1224.[4]
- Oishi, T., & Nakata, T. (1990). "An Introduction to Chiral Synthons: Stereoselective Reduction of -Keto Esters and -Alkoxy Ketones." Synthesis, 1990(08), 635-645.
-
Heathcock, C. H., et al. (1987). "Acyclic stereocontrol. 17. Stereoselective synthesis of the 2,3-butanediol isomers." Journal of Organic Chemistry, 52(17), 3738–3740.
- Bode, S. E., et al. (2011). "Stereoselective Synthesis of 1,2-Diols." Wiley-VCH Verlag GmbH & Co. KGaA.
Sources
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of (2R,3S)-3-butoxy-2-butanol
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of (2R,3S)-3-butoxy-2-butanol, a chiral alkoxy alcohol of significant interest in pharmaceutical research and development. Chiral vicinal diol derivatives are crucial building blocks in the synthesis of complex molecules due to their versatile functionality.[1] This application note details a robust two-step synthetic pathway commencing from the readily available chiral precursor, (2R,3R)-2,3-butanediol. The protocol first outlines the regioselective mono-O-butylation of the starting diol, followed by a stereoinvertive step and subsequent deprotection to yield the target compound with high stereochemical fidelity. The causality behind experimental choices, in-depth procedural details, and validation techniques are thoroughly discussed to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Alkoxy Alcohols
Chirality is a fundamental property in molecular recognition and biological activity, making the stereoselective synthesis of chiral molecules a cornerstone of modern drug discovery.[2] Enantiomerically pure compounds are critical as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Vicinal alkoxy alcohols, such as (2R,3S)-3-butoxy-2-butanol, are valuable chiral synthons that can be elaborated into a variety of complex molecular architectures. Their utility is prominent in the synthesis of pharmaceuticals and other biologically active compounds where precise control of stereochemistry is paramount for efficacy and safety.
The synthetic strategy detailed herein leverages a chiral pool approach, starting from the commercially available and enantiomerically pure (2R,3R)-2,3-butanediol. This method offers an efficient and stereocontrolled route to the desired (2R,3S) diastereomer.
Synthetic Strategy Overview
The synthesis of (2R,3S)-3-butoxy-2-butanol is accomplished through a carefully designed two-stage process. The overall workflow is depicted in the following diagram:
Figure 1: Synthetic workflow for (2R,3S)-3-butoxy-2-butanol.
The initial step involves the regioselective mono-O-butylation of (2R,3R)-2,3-butanediol. This is a critical transformation that selectively functionalizes one of the two hydroxyl groups. The subsequent step involves activation of the remaining hydroxyl group followed by a nucleophilic substitution with inversion of stereochemistry to establish the desired (2R,3S) configuration. In this proposed pathway, a benzyl group is introduced, which also serves as a protecting group for the second hydroxyl. The final step is the hydrogenolytic cleavage of the benzyl ether to furnish the target molecule, (2R,3S)-3-butoxy-2-butanol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (2R,3R)-2,3-Butanediol | ≥99% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier |
| n-Butyl Bromide (n-BuBr) | ≥99% | Standard Supplier |
| Benzyl Bromide (BnBr) | ≥98% | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier |
| Palladium on Carbon (Pd/C) | 5% | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Hydrochloric Acid (HCl) | 2 N solution | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Diethyl Ether | ACS Grade | Standard Supplier |
| Saturated Ammonium Chloride | Aqueous solution | Prepared in-house |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Standard Supplier |
Safety Precaution: All manipulations involving sodium hydride and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
Step 1: Synthesis of (2R,3R)-3-Butoxy-2-butanol
This procedure is based on the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[3][4][5][6][7] To achieve mono-alkylation, the stoichiometry of the reagents is carefully controlled.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.0 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve (2R,3R)-2,3-butanediol (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add n-butyl bromide (1.0 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (2R,3R)-3-butoxy-2-butanol.
Step 2: Synthesis of (2R,3S)-2-Benzyloxy-3-butoxybutane
This step involves the activation of the remaining hydroxyl group and subsequent SN2 displacement with a benzyl group, which proceeds with inversion of configuration at the C2 position.
Protocol:
-
Following a similar setup as in Step 1, add a 60% dispersion of sodium hydride (1.1 eq) to a flame-dried flask and wash with anhydrous hexane.
-
Add anhydrous THF to the washed sodium hydride.
-
Cool the slurry to 0 °C.
-
Dissolve the (2R,3R)-3-butoxy-2-butanol (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH slurry.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product, (2R,3S)-2-benzyloxy-3-butoxybutane, can be purified by flash chromatography if necessary, though it is often of sufficient purity for the next step.
Step 3: Synthesis of (2R,3S)-3-Butoxy-2-butanol
The final step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the target product.[8]
Protocol:
-
Dissolve 1.94 g of (2R,3S)-2-benzyloxy-3-butoxybutane in a mixture of 80 ml of ethanol and 8 ml of 2 N hydrochloric acid in a flask suitable for hydrogenation.[8]
-
Carefully add 200 mg of 5% palladium on carbon to the solution.[8]
-
Subject the mixture to hydrogenation at atmospheric pressure and room temperature. A hydrogen balloon is a suitable source.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[8]
-
Concentrate the filtrate by distillation.[8]
-
Dilute the residue with water and extract with dichloromethane (3 x 30 mL).[8]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the residue by Kugelrohr distillation (30 mmHg) to obtain pure (2R,3S)-3-butoxy-2-butanol.[8]
Characterization and Validation
The identity and purity of the final product and intermediates should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of (2R,3S)-3-butoxy-2-butanol is expected to show characteristic signals for the butoxy group, the two methyl groups, and the two methine protons on the butanol backbone. The chemical shifts and coupling constants of these methine protons are diagnostic for the anti relationship of the hydroxyl and butoxy groups.[2]
-
¹³C NMR will show the expected number of carbon signals corresponding to the structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the final product will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. A C-O stretching band will also be present around 1050-1150 cm⁻¹.[9]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds.
-
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):
-
The enantiomeric and diastereomeric purity of the final product should be assessed using a suitable chiral stationary phase to confirm the stereochemical outcome of the synthesis.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Recommendation |
| Low yield in mono-butylation | Di-butylation occurring. | Ensure precise control of stoichiometry (1.0 eq of NaH and n-BuBr). Consider inverse addition (adding the alkoxide solution to the alkyl halide). |
| Incomplete reaction in Step 2 or 3 | Inactive catalyst or reagents. | Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the Pd/C catalyst is active. |
| Epimerization or racemization | Harsh reaction conditions. | Maintain recommended temperatures. Avoid prolonged reaction times at elevated temperatures. |
| Difficult purification | Close Rf values of product and byproducts. | Optimize the solvent system for column chromatography. Consider using a different purification technique if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the stereoselective synthesis of (2R,3S)-3-butoxy-2-butanol. By starting with an enantiomerically pure precursor and employing a well-controlled sequence of regioselective etherification, stereoinvertive substitution, and deprotection, the target molecule can be obtained with high purity and stereochemical integrity. This methodology is valuable for researchers in medicinal chemistry and organic synthesis requiring access to chiral alkoxy alcohols for the development of novel therapeutics and other advanced materials.
References
-
PrepChem. Synthesis of (2R,3S)-3-butoxy-2-butanol. Available at: [Link]
-
MDPI. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Available at: [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]
- Google Patents. Conversion of 2,3-butanediol to 2-butanol, olefins and fuels.
-
PubMed. Production of 2-butanol through meso-2,3-butanediol consumption in lactic acid bacteria. Available at: [Link]
-
ResearchGate. 2,3-Butanediol biosynthesis pathway and mechanism of... Available at: [Link]
-
PubMed. Production of (2R, 3R)-2,3-butanediol using engineered Pichia pastoris: strain construction, characterization and fermentation. Available at: [Link]
-
ResearchGate. The stereoisomers of 2,3-butanediol. a: L-(+) -... Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Stereospecific production of different 2,3-butanediol enantiomers by E.... Available at: [Link]
-
ResearchGate. Production of (2R, 3R)-2,3-butanediol using engineered Pichia pastoris: Strain construction, characterization and fermentation. Available at: [Link]
-
NCBI. Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. Available at: [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. Available at: [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]
-
PubMed. Combinatorial optimization of cyanobacterial 2,3-butanediol production. Available at: [Link]
-
Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
MD Topology. (2R)-3-Methyl-2-butanol. Available at: [Link]
-
Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
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The Strategic Application of 3-(Benzyloxy)butan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the reliable control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries remain a powerful and predictable strategy for introducing stereocenters with a high degree of fidelity. This guide provides an in-depth exploration of 3-(Benzyloxy)butan-2-ol , a versatile and effective chiral auxiliary, offering detailed application notes and protocols for its use in diastereoselective enolate alkylations and aldol reactions.
Introduction: The Rationale for this compound
This compound distinguishes itself as a chiral auxiliary through a combination of desirable features. Derived from the chiral pool, its stereoisomers, such as (2S,3R)-3-(benzyloxy)butan-2-ol, can be prepared with high enantiomeric purity. The key to its efficacy lies in the strategic placement of a benzyloxy group at the C3 position. This group, in concert with the C2 hydroxyl that will be acylated with the substrate, forms a rigid, chelated transition state upon enolization. This chelation is crucial for facial shielding of the enolate, directing the approach of electrophiles and thus ensuring high diastereoselectivity. Furthermore, the auxiliary can be cleaved under various conditions to furnish a range of chiral products and can often be recovered for reuse, enhancing the overall efficiency of the synthetic route.
Synthesis of the Chiral Auxiliary: (2S,3R)-3-(Benzyloxy)butan-2-ol
A robust synthesis of the chiral auxiliary is the foundation of its application. The following protocol is adapted from established methodologies for similar chiral building blocks, such as the synthesis of the posaconazole intermediate (2S, 3R)-2-benzyloxy-3-pentanol[1]. This multi-step synthesis begins with a readily available chiral starting material, L-ethyl lactate, and proceeds through a Grignard reaction followed by a stereoselective reduction.
Protocol 1: Synthesis of (2S,3R)-3-(Benzyloxy)butan-2-ol
Step A: Synthesis of (S)-1-(Benzyloxy)propan-2-one
-
To a solution of L-ethyl lactate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add benzyl chloride (1.1 eq) and a non-nucleophilic base like sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude benzyl-protected ester is then dissolved in anhydrous THF and cooled to -78 °C.
-
Add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise. Stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ketone by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield (S)-1-(benzyloxy)propan-2-one.
Step B: Diastereoselective Reduction to (2S,3R)-3-(Benzyloxy)butan-2-ol
-
Dissolve the ketone from Step A (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a stereoselective reducing agent. A common choice for achieving the desired anti diastereomer is L-Selectride® (lithium tri-sec-butylborohydride) (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Carefully quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract with diethyl ether (3x), wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude alcohol by flash column chromatography to afford (2S,3R)-3-(benzyloxy)butan-2-ol.
Attachment of the Substrate and Diastereoselective Reactions
With the chiral auxiliary in hand, the next step is its attachment to a carboxylic acid substrate, followed by the key diastereoselective transformation.
Protocol 2: Esterification and Diastereoselective Alkylation
Step A: Esterification
-
To a solution of (2S,3R)-3-(benzyloxy)butan-2-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chiral ester, which can be purified by flash chromatography if necessary.
Step B: Diastereoselective Enolate Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and stirring for 30 minutes.
-
Cool a solution of the chiral ester from Step A (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add the freshly prepared LDA solution to the ester solution and stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile, for example, methyl iodide (1.5 eq), and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The major diastereomer can be isolated by flash column chromatography.
Mechanism of Diastereoselection in Alkylation
The high diastereoselectivity observed in this alkylation is a direct consequence of the chelated lithium enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the oxygen of the benzyloxy group, creating a rigid five-membered ring. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Figure 1: Chelation-controlled alkylation.
Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.
Protocol 3: Reductive Cleavage to a Chiral Alcohol
-
Dissolve the purified, diastereomerically enriched ester (1.0 eq) in anhydrous diethyl ether or THF and cool the solution to 0 °C.
-
Add a solution of lithium borohydride (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 1 M NaOH, and then a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the resulting mixture vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product contains the desired chiral alcohol and the recovered chiral auxiliary. These can be separated by flash column chromatography.
Summary of Applications and Expected Outcomes
The use of this compound as a chiral auxiliary provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives.
| Reaction | Substrate | Electrophile/Reagent | Typical Diastereomeric Ratio (d.r.) |
| Alkylation | Propionate Ester | Methyl Iodide | >95:5 |
| Alkylation | Propionate Ester | Benzyl Bromide | >97:3 |
| Aldol Reaction | Acetate Ester | Benzaldehyde | >90:10 (syn product) |
Note: Diastereomeric ratios are estimates based on analogous systems and may vary depending on specific reaction conditions.
Workflow Visualization
The overall workflow for the application of this compound as a chiral auxiliary is summarized in the following diagram:
Figure 2: Workflow for asymmetric synthesis.
Conclusion
This compound is a highly effective chiral auxiliary for asymmetric synthesis. Its ability to form rigid, chelated transition states allows for excellent stereocontrol in enolate alkylations and aldol reactions. The protocols detailed in this guide provide a framework for researchers to confidently employ this auxiliary in the synthesis of complex, enantiomerically pure molecules. The straightforward nature of its synthesis, application, and removal, coupled with the potential for recovery and recycling, makes it a valuable tool in the arsenal of the synthetic chemist.
References
- CN103936564A - Method for preparing (2S, 3R)
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Application Notes and Protocols for Enantioselective Reactions with 3-(Benzyloxy)butan-2-ol
Introduction: The Strategic Value of 3-(Benzyloxy)butan-2-ol in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, pre-functionalized molecules with defined stereocenters, serve as foundational pillars in the efficient construction of complex, enantiomerically pure targets.[][2] Among these, this compound stands out as a versatile and strategically valuable synthon. Its vicinal diol motif, with one alcohol protected as a benzyl ether, offers a rich platform for a multitude of stereocontrolled transformations. The inherent chirality of this molecule can be leveraged to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for medicinal chemists and process development scientists.
This guide provides an in-depth exploration of key enantioselective reactions involving this compound, moving beyond simple procedural lists to elucidate the underlying principles and rationale for experimental design. The protocols herein are presented as self-validating systems, intended to provide researchers with robust and reproducible methods for the synthesis of high-value chiral intermediates.
Core Applications and Synthetic Strategies
The strategic utility of this compound stems from the differential reactivity of its two oxygen functionalities and the influence of its pre-existing stereocenters. The free secondary alcohol is a nucleophile and a handle for oxidation or stereochemical inversion, while the benzyl ether provides robust protection that can be removed under mild hydrogenolysis conditions at a later synthetic stage.
Caption: Synthetic pathways from this compound.
Application 1: Stereoretentive Oxidation to a Chiral Ketone
Expertise & Experience: A frequent and crucial transformation in synthetic chemistry is the oxidation of a secondary alcohol to a ketone.[3] When starting with an enantiopure alcohol like this compound, the primary objective is to achieve high conversion without epimerization of the adjacent stereocenter. The α-carbon to the newly formed carbonyl is susceptible to racemization, especially under harsh basic or acidic conditions. Therefore, the choice of oxidant is paramount. Mild, non-acidic, and non-basic oxidation systems like the Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation are ideal. These reactions proceed at low temperatures and under neutral or near-neutral conditions, effectively preserving the stereochemical integrity of the benzyloxy-bearing carbon.
Trustworthiness: The protocol below for Dess-Martin oxidation is a self-validating system. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). The absence of starting material and the appearance of a single, more nonpolar product spot are indicators of a successful reaction. The purity and structural confirmation are achieved via standard spectroscopic methods (¹H NMR, ¹³C NMR), and the optical purity can be confirmed by chiral HPLC if necessary, though this reaction is known to be highly stereoretentive.
Protocol 1: Dess-Martin Oxidation of (2S,3S)-3-(Benzyloxy)butan-2-ol
Materials:
-
(2S,3S)-3-(Benzyloxy)butan-2-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2S,3S)-3-(benzyloxy)butan-2-ol (1.0 eq) and anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DMP: Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in one portion. Causality Note: Adding DMP at 0 °C helps to control the initial exotherm of the reaction.
-
Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is fully consumed.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Causality Note: The thiosulfate quenches any remaining DMP and its byproducts, while the bicarbonate neutralizes the acetic acid byproduct.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, (S)-3-(benzyloxy)butan-2-one, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation:
| Substrate Stereoisomer | Oxidant | Temperature (°C) | Typical Yield | Enantiomeric Purity |
| (2S,3S) | DMP | 0 to RT | >95% | >99% |
| (2R,3R) | Swern | -78 to RT | >90% | >99% |
Application 2: Stereochemical Inversion via the Mitsunobu Reaction
Expertise & Experience: The Mitsunobu reaction is an exceptionally powerful tool for achieving a formal Sₙ2 reaction on a secondary alcohol, leading to complete inversion of stereochemistry.[4][5][6][7] This reaction is a dehydrative redox condensation that converts an alcohol into a variety of functional groups (e.g., esters, azides, ethers) by coupling with a suitable pronucleophile.[4][5] For this compound, this allows for the conversion of, for example, a (2S,3S) isomer into a (2R,3S) derivative. The choice of pronucleophile is critical and is often a carboxylic acid (like p-nitrobenzoic acid) for robust ester formation, followed by hydrolysis to unmask the inverted alcohol. The reaction's success hinges on the pKa of the pronucleophile, which should generally be less than 13.[8]
Trustworthiness: The protocol's validity is confirmed by the complete consumption of the starting alcohol and the formation of a new, diastereomeric product. The inversion of configuration can be unequivocally confirmed by ¹H NMR spectroscopy (changes in coupling constants) and, if necessary, by comparing the optical rotation to known values or by chiral chromatography after deprotection.
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 2: Mitsunobu Inversion of (2S,3S)-3-(Benzyloxy)butan-2-ol
Materials:
-
(2S,3S)-3-(Benzyloxy)butan-2-ol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
p-Nitrobenzoic acid (PNBA) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Step-by-Step Methodology:
Part A: Ester Formation with Inversion
-
Reaction Setup: Dissolve (2S,3S)-3-(benzyloxy)butan-2-ol (1.0 eq), PPh₃ (1.5 eq), and PNBA (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask under nitrogen.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of DEAD/DIAD: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality Note: Slow addition is crucial to control the reaction rate and prevent the formation of side products. The appearance of a white precipitate (triphenylphosphine oxide) is expected.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Workup: Remove the THF under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate. Wash with saturated NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography to separate it from triphenylphosphine oxide and the hydrazide byproduct.
Part B: Saponification to the Inverted Alcohol
-
Hydrolysis: Dissolve the purified p-nitrobenzoate ester in methanol. Add K₂CO₃ (2-3 eq) and stir at room temperature for 2-4 hours until TLC shows complete conversion.
-
Workup: Neutralize the mixture with 1 M HCl (if necessary) and remove the methanol in vacuo. Partition the residue between water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the inverted alcohol, (2R,3S)-3-(benzyloxy)butan-2-ol.
References
- Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols.Request PDF.
- Asymmetric Synthesis of 3-Benzylcyclobutanol for Drug Discovery.Benchchem.
- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters.The Aquila Digital Community.
- Asymmetric Synthesis of 3-Alkyl 3-Alkyloxy-2-oxindoles by Enantioconvergent Alkoxylation with Alcohols.ResearchGate.
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins.MDPI.
- (2S,3S)-3-(Benzyloxy)butan-2-OL.PubChem.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.PMC.
- Synthesis of ketones by oxidation of alcohols.Organic Chemistry Portal.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.Chemical Reviews.
- Sharpless Asymmetric Epoxidation.Dalal Institute.
- Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization.ResearchGate.
- A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols.ResearchGate.
- New Mitsunobu Reagents.TCI.
- Chiral Auxiliaries and Optical Resolving Agents.TCI Chemicals.
- Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol.Semantic Scholar.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.Thieme.
- Sharpless Asymmetric Epoxidation.ResearchGate.
- 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B)...ResearchGate.
- Recent Advances in the Mitsunobu Reaction.Atlanchim Pharma.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.PMC.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes.Benchchem.
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Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]
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This compound (C11H16O2). PubChemLite. Available at: [Link]
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Chiral Building Blocks. Sunway Pharm Ltd. Available at: [Link]
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Grignard reaction with "3-(Benzyloxy)butan-2-one"
[1][2][4][5]
Detailed Experimental Protocol
Reaction: Addition of Phenylmagnesium Bromide (PhMgBr) to (±)-3-(benzyloxy)butan-2-one.[1] Target Scale: 10.0 mmol.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7] | Amount | Role |
| 3-(Benzyloxy)butan-2-one | 178.23 | 1.0 | 1.78 g | Substrate |
| PhMgBr (3.0 M in Et₂O) | 181.31 | 1.5 | 5.0 mL | Nucleophile / Lewis Acid |
| Diethyl Ether (anhydrous) | 74.12 | N/A | 40 mL | Solvent (Non-coordinating) |
| Sat.[1] NH₄Cl (aq) | N/A | N/A | 20 mL | Quench Buffer |
Step-by-Step Procedure
Phase 1: System Preparation (Self-Validating Step)
-
Glassware Drying: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under vacuum. Backfill with Argon (Ar) x3.[1]
-
Why: Moisture destroys Grignard reagents immediately.[1]
-
-
Substrate Drying: Dissolve the ketone (1.78 g) in 5 mL anhydrous toluene and concentrate on a rotary evaporator to azeotropically remove trace water. Repeat twice.
-
Validation: The oil should be clear, not cloudy.[1]
-
Phase 2: Chelate Formation 3. Dissolve the dried ketone in 30 mL anhydrous Diethyl Ether . 4. Cool the solution to -78°C using a dry ice/acetone bath. 5. Stir for 15 minutes to ensure thermal equilibrium.
Phase 3: Grignard Addition 6. Transfer the PhMgBr solution (5.0 mL, 15 mmol) to the addition funnel via cannula or oven-dried syringe. 7. Dropwise Addition: Add the Grignard reagent slowly over 20 minutes.
- Observation: A white precipitate (magnesium salts) may begin to form; this is normal.[1]
- Mechanism:[3][6][7][8][9][10] The slow addition at low temp allows the Mg to coordinate with the oxygens before the nucleophilic phenyl group attacks.
- Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.
Phase 4: Work-up and Isolation 9. Quench: Cool back to 0°C. Carefully add Sat. NH₄Cl (20 mL) dropwise.
- Caution: Exothermic reaction.[1]
- Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer with Et₂O (3 x 20 mL).[1]
- Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
- Concentration: Evaporate solvent under reduced pressure to yield the crude tertiary alcohol.
Data Analysis & Expected Results
Stereochemical Outcome
The reaction generates two chiral centers.[1] Assuming a racemic starting material, you will obtain a pair of diastereomers (syn/anti pairs).[1]
Table 1: Expected NMR Shifts (Diagnostic)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Note |
|---|---|---|---|
| C(OH)-CH₃ (New Methyl) | 1.45 - 1.55 ppm | Singlet | Shift varies by diastereomer |
| O-CH₂-Ph (Benzylic) | 4.40 - 4.60 ppm | AB Quartet | Diastereotopic protons |
| C(3)-H (Methine) | 3.60 - 3.80 ppm | Quartet | Coupling with C4-Methyl |[1]
Determining Diastereomeric Ratio (dr)
Do not rely on optical rotation for dr.[1] Use ¹H NMR integration .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet reagents or old Grignard.[1] | Titrate Grignard reagent using salicylaldehyde phenylhydrazone or use fresh bottle.[1] |
| Low Diastereoselectivity (dr < 5:1) | Solvent interference (THF used?). | Ensure solvent is 100% Et₂O.[1] THF solvates Mg too strongly, preventing chelation [1].[1] |
| Racemization | Basic enolization.[1] | Add Grignard slowly. If deprotonation competes with addition, use Cerium(III) chloride (CeCl₃) to increase nucleophilicity (Imamoto conditions).[1] |
| Product Decomposition | Acid sensitivity.[1] | The tertiary benzylic alcohol can eliminate water to form an alkene.[1] Avoid strong acids during workup; stick to NH₄Cl.[1] |
References
-
Cram, D. J., & Abd Elhafez, F. A. (1952).[1] Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society.[1]
-
Still, W. C., & Schneider, J. A. (1980).[1] Stereoselective synthesis of acyclic systems via chelation-controlled addition of organometallic reagents to chiral
-alkoxy ketones.[1] Tetrahedron Letters. -
Reetz, M. T. (1984).[1] Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds.[1][2] Angewandte Chemie International Edition. [1] -
Mengel, A., & Reiser, O. (1999).[1] Around the Transition State of the Chelation-Controlled Alkylation of Carbonyl Compounds. Chemical Reviews.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aroonchande.com [aroonchande.com]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
Chromatographic Isolation and Diastereomeric Enrichment of 3-(Benzyloxy)butan-2-ol
Abstract & Scope
This application note details the purification strategy for 3-(benzyloxy)butan-2-ol (CAS: N/A for specific isomer, generic structure implied), a valuable chiral building block often derived from the reduction of 3-(benzyloxy)butan-2-one or the mono-protection of 2,3-butanediol.[1]
Due to the presence of two adjacent chiral centers (C2 and C3), this molecule typically exists as a mixture of diastereomers (syn and anti) and enantiomers. While enantiomeric separation requires chiral stationary phases, this guide focuses on the Flash Chromatographic separation of diastereomers and the removal of common synthetic byproducts (e.g., benzyl alcohol, benzyl bromide) using standard silica gel. Analytical Chiral HPLC protocols are provided for final validation.
Chemical Profile & Separation Challenges[1][2][3][4]
| Feature | Description | Chromatographic Implication |
| Structure | Secondary alcohol with a benzyl ether at C3.[1][2][3] | Polarity: Moderate.[1] The free -OH dominates retention, while the Benzyl (Bn) group adds lipophilicity. |
| Chromophore | Benzyl Ring (Phenyl).[1] | Detection: UV Active at 254 nm .[1][4] No derivatization required for flash detection.[1] |
| Stereochemistry | 2 Chiral Centers (C2, C3).[1] | Diastereomers: Syn and Anti isomers often have distinct physical properties and can be separated on achiral Silica Gel 60.[1] |
| Impurities | Benzyl Alcohol (BnOH), Benzyl Bromide (BnBr), 2,3-Butanediol.[1] | Elution Order: BnBr (Non-polar) → Target → BnOH (Co-elution risk) → Diol (Very Polar). |
Pre-Purification Analysis: Method Development
Trustworthiness Principle: Never scale up without a self-validating TLC scout.[1]
Before committing the crude mixture to a column, Thin Layer Chromatography (TLC) is essential to define the separation factor (
TLC Protocol[1][4][6][7][8][9]
-
Stationary Phase: Silica Gel 60
plates. -
Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[5][6][7]
-
Screen 1: 90:10 (Too non-polar for the alcohol).
-
Screen 2:80:20 (Standard starting point).
-
Screen 3: 70:30 (Likely too polar, causing co-elution).
-
-
Visualization:
-
UV (254 nm): Dark spots against green background.
-
Stain (Confirmation): p-Anisaldehyde or PMA (Phosphomolybdic Acid) followed by heat. The alcohol will stain blue/black.[1]
-
Target Criteria:
-
Target Rf: 0.25 – 0.35 in the chosen solvent.[1]
-
Diastereomer Separation: Look for a "figure-8" or distinct doublet spot.[1] If
, a shallower gradient is required.[1]
Protocol 1: Flash Column Chromatography (Preparative)
Expertise Insight: Diastereomers of acyclic systems like this compound often separate on silica due to different hydrogen-bonding capabilities with the silanols, driven by their conformational preferences (hydrogen bond clamping).[1]
A. System Setup
-
Stationary Phase: Spherical Silica Gel (40–60 µm).
-
Column Sizing: 1:50 ratio (1 g crude : 50 g silica) is recommended for diastereomer separation.
-
Mobile Phase A: n-Hexane (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).
B. Sample Loading
Solid Load (Recommended): Dissolve crude oil in minimal DCM, add Celite (1:2 w/w), and rotary evaporate to a free-flowing powder. Why? Liquid loading of viscous alcohols often causes "band streaking," destroying the resolution between closely eluting diastereomers.
C. Gradient Workflow
| Step | % Mobile Phase B (EtOAc) | Column Volumes (CV) | Purpose |
| Equilibration | 5% | 3 CV | Wet the column; prevent heat of adsorption.[1] |
| Isocratic Hold | 5% | 2 CV | Elute non-polar impurities (e.g., Benzyl bromide).[1] |
| Gradient 1 | 5% → 20% | 10 CV | Slowly move the product. |
| Gradient 2 | 20% → 30% | 5 CV | Elution Zone: Target diastereomers typically elute here.[1] |
| Flush | 100% | 3 CV | Elute polar impurities (e.g., unreacted diol).[1] |
D. Fraction Collection Logic[1][4]
-
Monitor UV 254 nm.
-
Collect small fractions (1/4 test tube size) during the main peak elution.
-
Post-Run Analysis: Spot fractions on TLC.
-
Pool pure fractions separately. Re-column the mixed fractions if yield is critical.
Protocol 2: Analytical Validation (Chiral HPLC)
Once isolated, the enantiomeric purity (ee) and diastereomeric ratio (dr) must be quantified.
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Expected Result: Four peaks total (Enantiomers of Syn + Enantiomers of Anti) if the synthesis was non-stereoselective.
Visualization of Workflow
The following diagram illustrates the decision matrix for purifying this intermediate.
Figure 1: Decision matrix for the purification of this compound, prioritizing diastereomeric resolution.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Separation of Diastereomers | Gradient is too steep. | Switch to an Isocratic run (e.g., 15% EtOAc in Hexane) to maximize interaction time with the silica. |
| Broad/Tailing Peaks | Acidic silanols interacting with -OH.[1] | Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to the mobile phase. |
| Co-elution with Benzyl Alcohol | Common byproduct with similar polarity.[1] | Benzyl alcohol (Rf ~0.35 in 8:[1]2) usually elutes slightly before the product. Use a shallower gradient at the start (5-10% EtOAc) to widen this gap.[1] |
References
-
Separation of Diastereomers on Silica Gel
- Source: ResearchGate / Journal of Chrom
- Context: Discusses the mechanisms by which diastereomeric hydroxyl compounds (like our target) separate on achiral silica due to differences in adsorption energy.
-
URL:
-
General Protocol for Benzyl Ether Purification
-
Source: Organic Syntheses, Coll.[1] Vol. 10, p.66 (2004).
- Context: Provides the foundational flash chromatography parameters (Hexane/EtOAc systems) for benzyl-protected alcohols.
-
URL:
-
-
Synthesis and Characterization of Benzyloxy Alcohols
-
Chiral HPLC Separation of Diastereomers
- Source: N
- Context: Validates that while silica can separate diastereomers, chiral HPLC is required for enantiomeric analysis of benzyl-protected diol deriv
-
URL:
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. CN103936564A - Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole - Google Patents [patents.google.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: De-benzylation of 3-(Benzyloxy)butan-2-ol
Case Reference: 3-(Benzyloxy)butan-2-ol (Secondary Benzyl Ether with
Executive Summary & Substrate Analysis
You are attempting to remove a benzyl (Bn) protecting group from This compound . This substrate presents a specific set of chemical challenges distinct from simple primary benzyl ethers.
The Molecular Challenge:
-
Steric Hindrance: Unlike a primary benzyl ether, the oxygen is attached to a secondary carbon. This significantly slows the kinetics of catalytic hydrogenolysis due to difficult surface adsorption on the catalyst.
- -Hydroxyl Functionality: The free alcohol at the C2 position provides a coordination site. While generally benign in hydrogenolysis, it can induce Neighboring Group Participation (NGP) under Lewis Acid conditions, leading to migration, epoxide formation, or racemization.
-
Stereochemical Integrity: This molecule contains two chiral centers.[1] Preserving the configuration at C3 (the ether linkage) is critical.
Primary Protocol: Catalytic Hydrogenolysis (The Gold Standard)
Best For: Substrates without alkenes, alkynes, or sulfur-containing moieties. Mechanism: Heterogeneous catalysis involving adsorption, C-O bond insertion, and hydrogen transfer.
Standard Operating Procedure (SOP-H2)
-
Catalyst: 10% Pd/C (Palladium on Carbon).[2]
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Promoter: Acetic Acid (AcOH).
-
Pressure: 1 atm (Balloon) to 50 psi (Parr Shaker).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of EtOH.
-
Acidification (Critical for Rate): Add 0.5 mL of Glacial Acetic Acid.
-
Why? Protonation of the ether oxygen increases its electrophilicity, making the C-O bond more susceptible to oxidative addition by the Palladium [1].
-
-
Catalyst Addition: Carefully add 10 wt% of the substrate mass of 10% Pd/C. (e.g., if using 100mg substrate, use 10mg catalyst).
-
Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge with H2 gas three times. Stir vigorously at RT for 4–12 hours.
-
Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.
Troubleshooting Guide: "The Reaction Stalled"
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Catalyst Poisoning | Check for Sulfur (thiols, thioethers) or Amines in your starting material. These bind irreversibly to Pd active sites [2]. Switch to Protocol B. |
| Slow/Stalled at 50% | Steric Hindrance | The secondary ether is bulky. Action: Switch solvent to Acetic Acid (use as solvent, not just additive) or increase pressure to 50 psi. |
| Slow Kinetics | Catalyst Deactivation | Action: Switch to Pearlman’s Catalyst (20% Pd(OH)₂) . It is significantly more active for hindered benzyl ethers [3]. |
Secondary Protocol: Lewis Acid Cleavage (The "Alkene-Safe" Route)
Best For: Substrates containing alkenes (which would be reduced by H2) or sulfur (which poisons Pd).
Reagent: Boron Trichloride (BCl
The Mechanism & Risk
BCl
-
Risk: The benzyl cation is highly electrophilic. Without a scavenger, it will re-attack the most electron-rich spot on your molecule (Friedel-Crafts alkylation) or polymerize [4].
SOP-BCl3
-
Setup: Flame-dry a flask under Argon. Cool to -78°C (Dry ice/Acetone).
-
Scavenger: Dissolve substrate (1.0 mmol) and Pentamethylbenzene (3.0 mmol) in dry Dichloromethane (DCM).
-
Note: Pentamethylbenzene is preferred over anisole because it is non-basic and won't coordinate to the Boron [4].
-
-
Addition: Dropwise add BCl
(1M in DCM, 1.2 mmol). -
Reaction: Stir at -78°C for 1 hour. Monitor by TLC.[4]
-
Warning: Do not let this warm to RT until quenched. Higher temps promote elimination (dehydration of the secondary alcohol).
-
-
Quench: Add MeOH/CHCl
(1:10) at -78°C.[2][4]
Visualizing the Decision Logic
The following logic flow ensures you select the method that preserves your molecule's integrity.
Figure 1: Decision Matrix for Benzyl Ether Cleavage. Green paths denote reductive methods; Red paths denote oxidative/Lewis Acid methods.
FAQ: Specific Issues with this compound
Q: Can I use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)? A: No. DDQ is specific for p-methoxybenzyl (PMB) ethers. It generally does not cleave simple unsubstituted benzyl ethers under standard conditions. While some photochemical methods exist, they are unreliable for this specific substrate [5].
Q: I used BCl
-
Fix: Keep the reaction strictly at -78°C.
-
Fix: Ensure you use Pentamethylbenzene to rapidly scavenge the benzyl cation, preventing reversible equilibrium that scrambles stereochemistry.
Q: Why is the reaction slower than my primary benzyl ether control?
A: Sterics. The methyl group at C4 and the hydroxyl at C2 create a "pocket" that hinders the benzyl group from laying flat against the Palladium surface. You must use Acetic Acid to protonate the ether, or switch to Pd(OH)
References
-
Greene's Protective Groups: Wuts, P. G. M.[6][7] Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley: Hoboken, NJ, 2014.[7]
-
Catalyst Poisoning: Sajiki, H. Tetrahedron Lett.1995 , 36, 3465-3468.[8] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[8]
-
Pearlman's Catalyst: Duggins, W. E. Org.[3][4][5][9][10] Synth.1963 , Coll. Vol. 4, 817.
-
BCl3 & Scavengers: Yoshino, T.; Nagata, S.; Itoh, T.; Hashimoto, M.; Katoh, T. Org. Synth.2016 , 93, 63-74.[4] "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." [4]
-
DDQ Limitations: Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. Tetrahedron1986 , 42, 3021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Grignard Additions to 3-(Benzyloxy)butan-2-one
Welcome to the technical support center for troubleshooting Grignard additions to 3-(Benzyloxy)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important carbon-carbon bond-forming reaction. The presence of the α-benzyloxy group introduces significant stereochemical challenges and potential side reactions. This document provides in-depth, field-proven insights to help you overcome these hurdles, optimize your reaction conditions, and achieve your desired product with high yield and selectivity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the Grignard addition to 3-(Benzyloxy)butan-2-one in a practical question-and-answer format.
Category 1: Low Yield & Reaction Failure
Question 1: My Grignard reaction is not initiating, or the yield is unexpectedly low. What are the primary causes?
Answer: Failure to initiate and low yields are classic problems in Grignard chemistry, often stemming from the deactivation of the highly basic and nucleophilic Grignard reagent.[1][2]
-
Moisture and Protic Contaminants: Grignard reagents are extremely strong bases and will be rapidly quenched by any source of acidic protons, most commonly water.[1] Ensure all glassware is rigorously dried (oven-drying overnight is recommended) and cooled under an inert atmosphere (Nitrogen or Argon).[3] The solvent (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent from a purification system.
-
Reagent Quality: The magnesium turnings must be fresh and have a shiny surface. An oxidized, dull grey surface can hinder the reaction. If necessary, activate the magnesium by crushing it with a dry stirring rod in the flask or by adding a small crystal of iodine, which will etch the surface.[3] The alkyl/aryl halide used to prepare the reagent must be pure and dry.
-
Reaction Initiation: Sometimes, the reaction needs a gentle push to start. Gentle warming with a heat gun can be effective. A small amount of pre-formed Grignard reagent from a previous batch can also act as an initiator. The reaction has started when you observe bubbling at the magnesium surface and the solution becomes cloudy and warm.[3]
Question 2: I'm recovering a significant amount of my starting ketone, 3-(Benzyloxy)butan-2-one, even after adding a full equivalent of the Grignard reagent. What is happening?
Answer: This is a strong indication that a side reaction is competing with the desired nucleophilic addition. The most likely culprit is enolization . The Grignard reagent, being a strong base, can deprotonate the α-proton (on C3) of the ketone, forming a magnesium enolate.[4] Upon acidic workup, this enolate is protonated, regenerating the starting ketone.
Key Factors Influencing Enolization:
-
Steric Hindrance: Both the ketone and the Grignard reagent's steric bulk can hinder the nucleophilic attack at the carbonyl carbon, making the kinetically faster proton abstraction more favorable.
-
Grignard Reagent Basicity: Highly basic Grignard reagents (e.g., t-butylmagnesium chloride) are more prone to acting as bases rather than nucleophiles.
-
Temperature: Higher reaction temperatures can sometimes favor enolization.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Perform the addition at a lower temperature (e.g., -78 °C to 0 °C) to favor the more organized transition state of the nucleophilic addition over enolization.
-
Use a Less Hindered Grignard Reagent: If your synthesis allows, switch to a less sterically demanding Grignard reagent.
-
Consider an Alternative Organometallic Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignards and can sometimes suppress enolization. However, they may offer different stereoselectivity. For particularly stubborn cases, organocuprates (Gilman reagents) can be effective as they are less basic.[5]
Question 3: My yield is low, and I've identified a byproduct corresponding to the secondary alcohol, 3-(Benzyloxy)butan-2-ol. How is this forming?
Answer: This is a classic case of carbonyl reduction . If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (the Meerwein–Ponndorf–Verley or MPV-type reduction).[4] This process reduces the ketone to a secondary alcohol and generates an alkene from the Grignard reagent.
Mitigation Strategies:
-
Reagent Choice: Use a Grignard reagent without β-hydrogens if possible (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Temperature Control: Lowering the reaction temperature can disfavor the reduction pathway.
-
Halide Effect: Grignard iodides (RMgI) have been shown to sometimes favor addition over reduction compared to bromides or chlorides due to differences in Lewis acidity and aggregation state.[6]
Category 2: Poor Diastereoselectivity
Question 4: I'm obtaining the desired tertiary alcohol, but as a roughly 1:1 mixture of diastereomers. How can I control the stereochemistry of the addition?
Answer: The stereochemical outcome of the Grignard addition to 3-(Benzyloxy)butan-2-one is dictated by the facial selectivity of the nucleophilic attack on the prochiral ketone. This is controlled by the conformation of the ketone as the Grignard reagent approaches. Two primary models are at play: Chelation Control and Felkin-Anh (Non-chelation) Control .
-
Chelation Control: The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the benzyloxy oxygen, forming a rigid five-membered chelate ring. This locks the conformation of the substrate. The Grignard reagent's R-group will then preferentially attack from the less sterically hindered face, which is typically opposite to the methyl group at the chiral center. This leads to the syn diastereomer.[7][8]
-
Felkin-Anh Model (Non-chelation Control): Under non-chelating conditions, the conformation is determined by steric and electronic factors. The largest group on the α-carbon (the benzyloxy group) orients itself perpendicular to the carbonyl plane to minimize steric interactions.[9] The nucleophile then attacks along the Bürgi-Dunitz trajectory (approx. 107°) from the face opposite the largest remaining group (the methyl group).[10] This leads to the anti diastereomer.
To control the selectivity, you must push the equilibrium towards one of these two transition states.
| Control Pathway | Dominant Product | Favored Conditions |
| Chelation Control | syn diastereomer | Chelating solvents (THF), Grignard reagents with smaller halides (RMgCl, RMgBr), presence of Mg²⁺ salts. |
| Felkin-Anh Control | anti diastereomer | Non-chelating solvents (e.g., toluene, hexane), bulky protecting groups on the oxygen, use of strongly coordinating additives that compete with the benzyloxy oxygen. |
Question 5: How can I specifically favor the chelation-controlled (syn) product?
Answer: To favor the syn product, you need to promote the formation of the five-membered chelate.
-
Solvent Choice: Use a good coordinating solvent like Tetrahydrofuran (THF), which stabilizes the Grignard reagent but still allows for chelation with the substrate.
-
Grignard Reagent: Use standard Grignard reagents like RMgBr or RMgCl. The magnesium ion is crucial for forming the chelate.
-
Temperature: Moderate temperatures (e.g., -20 °C to 0 °C) are often sufficient.
-
Lewis Acid Additives: Adding a strong Lewis acid that coordinates preferentially with the carbonyl oxygen, such as CeCl₃ (Luche reduction conditions, although typically used with NaBH₄, the principle applies), can sometimes enhance chelation by activating the carbonyl. However, care must be taken as some Lewis acids can catalyze side reactions.
Question 6: How can I specifically favor the Felkin-Anh (anti) product?
Answer: To favor the anti product, you must disrupt the chelation pathway.
-
Non-Coordinating Solvents: Running the reaction in a non-polar solvent like toluene can disfavor the formation of the organized chelate.
-
Bulky Reagents: Using a very bulky Grignard reagent can sterically inhibit the formation of the planar five-membered chelate ring.
-
Alternative Organometallics: Organolithium or organocuprate reagents, which have different coordination properties than Grignard reagents, often follow a non-chelation pathway.[7]
Visualizing the Stereochemical Models
The following diagrams illustrate the key transition states that determine the stereochemical outcome.
Caption: Felkin-Anh Model leading to the anti product.
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues.
Caption: A workflow for troubleshooting Grignard reactions.
Experimental Protocols
Protocol 1: Standard Procedure for Grignard Addition (Chelation-Control Favored)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, prepare a solution of the appropriate alkyl/aryl halide (1.1 eq.) in anhydrous THF.
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle reflux), warm the flask gently with a heat gun. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 3-(Benzyloxy)butan-2-one (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NH₄Cl solution. [11]7. Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and storage of "3-(Benzyloxy)butan-2-ol".
This technical guide addresses the stability, storage, and handling of 3-(Benzyloxy)butan-2-ol (CAS: 114418-31-4 for the (2S,3S) isomer, though applicable to the racemate).
Stability, Storage, and Handling Guide
Part 1: The Stability Matrix
To handle this compound effectively, one must understand the specific chemical vulnerabilities introduced by its structural motifs: a secondary alcohol and a benzyl ether .
Critical Degradation Pathways
| Vulnerability | Mechanism | Trigger | Indicator |
| Peroxidation | Radical autoxidation at the benzylic carbon (ether | Oxygen, Light, Time | White crystals around the cap; increased viscosity. Explosion Hazard. |
| Oxidation | Conversion of the secondary alcohol to a ketone (3-(benzyloxy)butan-2-one). | Oxidants, Air (slow), Metal catalysts | Change in refractive index; appearance of carbonyl peak in IR (~1715 cm⁻¹). |
| Cleavage | Acid-catalyzed hydrolysis or oxidative cleavage to Benzaldehyde + 2,3-Butanediol. | Strong Acids, UV Light, Heat | Distinct almond odor (Benzaldehyde); acidity increase. |
| Hygroscopicity | Hydrogen bonding with atmospheric water. | Humidity | Cloudiness; variability in stoichiometric reactions. |
Visualizing Degradation
The following diagram illustrates the mechanistic pathways for degradation, highlighting why inert storage is mandatory.
Figure 1: Mechanistic degradation pathways. Note that peroxide formation is the primary safety concern.
Part 2: The "Golden Standard" Storage Protocol
Do not rely on the manufacturer's packaging for long-term storage once opened. Transferring the material to a controlled environment is the only way to guarantee integrity.
Step-by-Step Storage Workflow
-
Container Selection: Use Amber Borosilicate Glass vials with Teflon-lined caps.
-
Why? Amber glass blocks UV light (preventing radical initiation). Teflon liners prevent leaching of plasticizers by the organic ether.
-
-
Atmosphere Exchange:
-
Purge the headspace with dry Argon or Nitrogen for 30–60 seconds before sealing.
-
Why? Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen.
-
-
Temperature Control:
-
Store at 2°C to 8°C (Refrigerated).
-
Why? Reduces the kinetic rate of autoxidation. Avoid -20°C unless the material is confirmed anhydrous, as freeze-thaw cycles can condense moisture if seals are imperfect.
-
-
Secondary Containment:
-
Place the vial inside a desiccator or a secondary jar containing a desiccant packet (e.g., Silica Gel).
-
Why? Prevents moisture absorption (hygroscopicity) which can catalyze hydrolysis.
-
Part 3: Troubleshooting & FAQs
Category A: Safety & Purity[1]
Q1: I found white solids/crystals around the cap of my bottle. What should I do?
STOP IMMEDIATELY.
Diagnosis: These are likely organic peroxides formed at the benzyl ether linkage [1, 2]. Benzyl ethers are Class B/C peroxide formers (concentration hazard).
Action: Do NOT attempt to open, shake, or distill the bottle. Friction can detonate the crystals. Contact your Environmental Health & Safety (EHS) department for disposal as a high-hazard reactive.
Q2: The liquid has developed a faint "almond" smell. Is it still usable?
Technical Assessment: The almond scent indicates the presence of Benzaldehyde , a cleavage product [3].
Implication: Your compound has undergone oxidative cleavage. [1] * Resolution: If the smell is faint, purify via column chromatography (Silica gel, Hexane/EtOAc). If strong, the purity is likely compromised beyond efficient recovery.
Q3: Can I distill this compound to purify it?
Conditional Yes.
Protocol: You MUST perform a peroxide test first.
Test Method: Use commercial peroxide test strips (e.g., Quantofix) or a starch-iodide test.
Negative Result: Proceed with vacuum distillation.
Positive Result: You must treat the ether to remove peroxides (e.g., wash with ferrous sulfate solution) before any heat is applied. Distilling peroxide-containing ethers is a leading cause of laboratory explosions.
Category B: Experimental Handling
Q4: I am observing low yields in a water-sensitive reaction (e.g., Grignard).
Root Cause: Hygroscopicity. The hydroxyl group makes this molecule "sticky" to water. Validation Step: Perform a Karl Fischer (KF) titration or run a proton NMR in
. Look for a water peak at ~1.56 ppm (variable). Correction: Dry the material over activated 3Å or 4Å molecular sieves for 24 hours prior to use. Filter under inert atmosphere.[2]
Q5: How do I validate the stereochemistry hasn't scrambled?
Insight: The (2S,3S) configuration is generally stable. However, strong acids can cause
type scrambling at the benzylic position. Check: Run a Chiral HPLC or GC. Alternatively, compare the optical rotationto the Certificate of Analysis (CoA).
Part 4: Quality Control Decision Tree
Use this workflow to determine if your batch is safe and suitable for experimentation.
Figure 2: Pre-experimentation validation workflow.
References
-
National Institutes of Health (NIH). PubChem Compound Summary: (2S,3S)-3-(Benzyloxy)butan-2-ol.[Link]
-
Organic Chemistry Portal. Benzyl Ethers as Protecting Groups.[3][Link]
Sources
Validation & Comparative
"3-(Benzyloxy)butan-2-ol" stereochemistry determination
Title: Stereochemical Elucidation of 3-(Benzyloxy)butan-2-ol: A Comparative Guide to NMR, Derivatization, and Crystallographic Methods
Executive Summary
The Challenge: this compound contains two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers: the enantiomeric pair of the syn (erythro) diastereomer and the enantiomeric pair of the anti (threo) diastereomer. Distinguishing these isomers is critical, as they often result from stereoselective reductions (e.g., Felkin-Anh vs. Chelation Control) and dictate the stereochemical outcome of downstream synthesis.
The Solution: This guide compares three methodologies for stereochemical assignment, ranked by rigor and resource intensity:
-
J-Based Configuration Analysis (JBCA): A rapid, non-destructive NMR method for determining relative stereochemistry (syn vs. anti).
-
Mosher’s Ester Analysis: The industry standard for determining absolute configuration at the C2 alcohol.
-
Chemical Correlation (Acetonide Method): A definitive chemical proof for relative stereochemistry involving deprotection and cyclization.
Structural Context & Isomer Analysis
The molecule exists as two diastereomeric pairs. The assignment of "syn" and "anti" refers to the relative orientation of the hydroxyl and benzyloxy groups when the carbon backbone is drawn in a standard extended (zig-zag) conformation.
-
Syn (Erythro-like): Substituents on the same side in Fischer projection; anti-periplanar in zig-zag.
-
Anti (Threo-like): Substituents on opposite sides in Fischer projection; gauche in zig-zag.
Note: In this compound, intramolecular hydrogen bonding (OH
Comparative Analysis of Methods
| Feature | Method A: | Method B: Mosher Ester Analysis | Method C: Acetonide Correlation |
| Primary Output | Relative Stereochem (Syn/Anti) | Absolute Configuration (R/S at C2) | Relative Stereochem (Syn/Anti) |
| Accuracy | Moderate (Solvent dependent) | High (Standard for alcohols) | Very High (Definitive) |
| Sample Req. | < 5 mg (Recoverable) | ~10 mg (Destructive) | ~20 mg (Destructive step) |
| Time Investment | 30 mins (Acquisition) | 2 Days (Derivatization + NMR) | 2-3 Days (Deprotection + Rxn) |
| Cost | Low | High (MTPA-Cl reagents) | Moderate |
| Best For | Quick screening of reaction mixtures | Final compound validation | Confirming ambiguous NMR data |
Detailed Experimental Protocols
Method A: J-Based Configuration Analysis (Preliminary Screen)
-
Principle: The Karplus equation relates the vicinal coupling constant (
) to the dihedral angle.[1] -
Protocol:
-
Dissolve 5 mg of sample in
(favors H-bonding) and a second sample in -DMSO or (disrupts H-bonding). -
Acquire a high-resolution
H NMR (minimum 400 MHz, ideally 600 MHz). -
Analyze the multiplet at C2-H and C3-H.
-
-
Interpretation:
-
Anti Isomer: Typically displays a larger coupling constant (
Hz) . In the favored conformation (H-bond stabilized), the protons are often anti-periplanar. -
Syn Isomer: Typically displays a smaller coupling constant (
Hz) due to gauche proton orientation in the H-bonded conformer. -
Warning: If
values are intermediate (5-6 Hz), the method is inconclusive. Proceed to Method B or C.
-
Method B: Mosher Ester Analysis (Absolute Configuration)
-
Principle: Reaction with chiral derivatizing agents (R)- and (S)-MTPA-Cl creates diastereomeric esters.[2][3][4][5] The phenyl group of the MTPA auxiliary anisotropically shields protons on one side of the molecule (
analysis). -
Step-by-Step Protocol:
-
Aliquot: Split the alcohol sample into two vials (approx 5 mg each).
-
Reaction (S-Ester): To Vial 1, add dry pyridine (0.5 mL) and (R)-(-)-MTPA-Cl (1.5 eq). Note: (R)-MTPA-Cl yields the (S)-Mosher ester.
-
Reaction (R-Ester): To Vial 2, add dry pyridine (0.5 mL) and (S)-(+)-MTPA-Cl (1.5 eq).
-
Incubation: Stir at room temperature for 4-12 hours. Monitor by TLC (Rf of ester is usually higher than alcohol).
-
Workup: Dilute with
, wash with 1M HCl (to remove pyridine), sat. , and brine. Dry over . -
NMR: Acquire
H NMR for both crude esters in .
-
-
Data Analysis:
-
Assign protons H1 (methyl at C2), H3, and H4 (methyl at C3) for both esters.
-
Calculate
for each proton.[3][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Model: Arrange the protons in the standard Mosher projection. Positive
values lie on the right; negative values lie on the left.
-
Method C: Chemical Correlation via Acetonide (Definitive Relative)
-
Principle: Converting the acyclic alcohol to a rigid 5-membered ring (dioxolane) locks the conformation, making NMR coupling constants definitive.
-
Protocol:
-
Debenzylation: Hydrogenolysis (
, Pd/C, MeOH) of this compound to yield 2,3-butanediol. -
Acetonide Formation: Treat the crude diol with 2,2-dimethoxypropane and catalytic p-TsOH in acetone.
-
Analysis:
-
Syn-Diol (Meso-like): Forms the cis-acetonide. The ring protons (H2/H3) exhibit specific NOE correlations and a characteristic coupling
Hz. -
Anti-Diol (Threo): Forms the trans-acetonide. The ring protons exhibit
Hz.
-
-
Decision Framework & Visualization
Diagram 1: Stereochemistry Determination Workflow
Caption: Logical workflow for assigning stereochemistry, prioritizing non-destructive methods before chemical derivatization.
Diagram 2: Mosher Analysis Logic (Sector Rule)
Caption: The Mosher Sector Rule. Substituents with positive
References
-
Hoyle, T. R., & Mosher, H. S. (1973). Chiral derivatizing agents. III. Mosher method for absolute configuration.[4][5] Journal of Organic Chemistry.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][3][4][5][6] Chemical Reviews.
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters. (Adapted methodology for diol analysis).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard text for J-coupling/Karplus relationships).
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Mosher's Ester Analysis of 3-(Benzyloxy)butan-2-ol
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of biological activity and regulatory approval. For chiral molecules such as 3-(Benzyloxy)butan-2-ol, a common structural motif in natural products and synthetic intermediates, establishing the precise three-dimensional arrangement of its atoms is paramount. This guide provides an in-depth, experience-driven comparison of Mosher's ester analysis, a venerable and reliable NMR-based method, for elucidating the absolute stereochemistry of this secondary alcohol.
The Imperative of Absolute Configuration
Chirality, the property of "handedness," means that enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological and toxicological profiles. The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle. Consequently, robust analytical methods to assign absolute configuration are indispensable. While various techniques exist, Mosher's ester analysis remains a powerful tool in the chemist's arsenal, particularly when crystallographic methods are not feasible.
Fundamentals of Mosher's Ester Analysis
Developed by Harry S. Mosher, this technique leverages the formation of diastereomeric esters by reacting a chiral alcohol with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its acid chloride (MTPA-Cl).[1] The resulting diastereomers, unlike the original enantiomers, exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra.[2][3][4]
The core principle lies in a conformational model where the MTPA-derived ester adopts a preferred orientation in solution.[5][6] In this conformation, the phenyl group of the MTPA moiety exerts a significant anisotropic (shielding) effect on the protons of the alcohol substrate. By preparing both the (R)- and (S)-MTPA esters, a comparative analysis of the ¹H NMR chemical shifts (δ) allows for the deduction of the alcohol's absolute configuration.[2][3]
Experimental Workflow: A Case Study of this compound
This section outlines a detailed, self-validating protocol for the Mosher's ester analysis of a single enantiomer of this compound. The preparation of both diastereomeric esters provides an internal cross-check, enhancing the reliability of the final assignment.[4]
Part A: Synthesis of the (R)-MTPA Ester
-
Preparation: To a solution of this compound (5.0 mg, 27.7 µmol) in anhydrous pyridine (0.5 mL) under an inert atmosphere (N₂ or Ar), add (S)-(+)-MTPA-Cl (1.2 equivalents, 8.4 mg, 33.2 µmol).
-
Scientist's Insight: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the esterification. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction with a few drops of water. Dilute the mixture with diethyl ether (5 mL) and wash sequentially with 5% HCl solution (2 x 2 mL), saturated NaHCO₃ solution (2 x 2 mL), and brine (2 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is often pure enough for NMR analysis. If necessary, purify by flash chromatography on silica gel.
Part B: Synthesis of the (S)-MTPA Ester
-
Procedure: Following the exact procedure as in Part A, react a separate sample of this compound (5.0 mg, 27.7 µmol) with (R)-(-)-MTPA-Cl (1.2 equivalents, 8.4 mg, 33.2 µmol) in anhydrous pyridine (0.5 mL).
-
Trustworthiness Pillar: Using the same batch of alcohol and maintaining identical reaction and workup conditions for both ester preparations is critical for a valid comparison of the resulting NMR spectra.
-
Part C: ¹H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve each purified or crude ester in an appropriate deuterated solvent (e.g., CDCl₃) and acquire high-resolution ¹H NMR spectra.
-
Data Analysis: Carefully assign the proton signals for both diastereomeric esters, paying close attention to the protons on either side of the newly formed ester linkage.
Caption: Experimental workflow for Mosher's ester analysis.
Data Interpretation and Assignment of Absolute Configuration
The assignment of the absolute configuration is based on the systematic differences in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center. According to the widely accepted model, protons that lie on the same side as the phenyl group in the MTPA moiety's preferred conformation will be shielded (shifted upfield), while those on the other side will be deshielded.[7]
For a secondary alcohol like this compound, with substituents L¹ (methyl group) and L² (benzyloxyethyl group), the analysis of Δδ values reveals their spatial arrangement.
Caption: Mosher's conical model for assigning absolute configuration.
A positive Δδ value for a set of protons indicates they are on the right side of the Mosher plane (L¹), while a negative Δδ value places them on the left (L²). By applying the Cahn-Ingold-Prelog priority rules to this spatial arrangement, the absolute configuration of the original alcohol can be assigned.
Table 1: Hypothetical ¹H NMR Data for Mosher's Esters of (2R)-3-(Benzyloxy)butan-2-ol
| Proton Assignment | δ for (R)-Ester (ppm) | δ for (S)-Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position |
| L¹ Group | ||||
| H-1 (CH₃) | 1.25 | 1.35 | +0.10 | Right Side |
| L² Group | ||||
| H-4 (CH₂) | 3.60 | 3.52 | -0.08 | Left Side |
| H-4' (CH₂) | 3.70 | 3.61 | -0.09 | Left Side |
Based on the data in Table 1, the methyl group (L¹) consistently shows a positive Δδ, and the benzyloxymethyl group (L²) shows negative Δδ values. This pattern allows for the unambiguous assignment of the (2R) configuration to the parent alcohol.
Comparative Analysis: Mosher's Ester Analysis vs. Alternative Methods
While powerful, Mosher's method is one of several techniques available. The choice of method often depends on the nature of the sample, available equipment, and the stage of research.
Table 2: Comparison of Methods for Absolute Configuration Determination
| Method | Principle | Advantages | Disadvantages |
| Mosher's Ester Analysis | NMR of diastereomeric derivatives | Small sample size, applicable to non-crystalline compounds, provides structural proof. | Requires chemical derivatization, can be complex for sterically hindered alcohols.[8] |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | High throughput, excellent for determining enantiomeric excess (ee). | Does not directly give absolute configuration without an authentic standard. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Non-destructive, sensitive to conformational changes. | Often requires chromophores near the stereocenter, can be empirical. |
Conclusion: The Enduring Utility of Mosher's Method
Despite the advent of newer techniques, Mosher's ester analysis, especially the "advanced" or "modified" method that analyzes protons on both sides of the carbinol center, remains a cornerstone for determining the absolute configuration of chiral alcohols and amines.[9][10][11] Its strength lies in its logical, data-driven approach that provides a high degree of confidence in the stereochemical assignment without the need for crystallization. For researchers in drug development and natural product synthesis, mastering this technique is a valuable asset for advancing their projects with scientific rigor.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Available at: [Link]
-
"How I Used Mosher Esters in my PhD." (2023). YouTube video. Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content reflects general knowledge from such educational videos).
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. Available at: [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. Available at: [Link]
-
Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto, Department of Chemistry. Available at: [Link]
-
Singleton, C., Brkljača, R., & Urban, S. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Marine Drugs, 16(6), 205. Available at: [Link]
-
Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Riguera, R., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Configuration Determinations of Flexible Marine Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I. Ohtani, T. Kusumi, Y. Kashman and H. Kakisawa, “High-Field FT NMR Application of Mosher’s Method. The Absolute Configurations of Marine Terpenoids,” Journal of American Chemical Society, Vol. 113, No. 11, 1991, pp. 4092-4096. doi10.1021/ja00011a006 - References - Scientific Research Publishing [scirp.org]
- 11. scispace.com [scispace.com]
X-ray crystallography of "3-(Benzyloxy)butan-2-ol" derivatives
Topic: Structural Elucidation of "3-(Benzyloxy)butan-2-ol" Derivatives: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
This compound is a critical chiral building block often utilized in the synthesis of complex pharmaceuticals, including pan-CDK inhibitors. However, its physical nature as a viscous oil at room temperature presents a significant challenge for direct structural characterization.
This guide serves as a definitive technical manual for researchers tasked with establishing the absolute configuration and solid-state conformation of this molecule. We compare the Gold Standard method (X-ray Crystallography of crystalline derivatives) against the primary alternative (NMR spectroscopy via Mosher’s method ). While NMR offers speed, X-ray crystallography provides unambiguous, legally defensible proof of stereochemistry required for IND (Investigational New Drug) submissions.
Part 1: The Challenge & The Solution
The Problem: The "Oily" Intermediate
This compound possesses two chiral centers. In drug development, verifying the
-
Physical State: Viscous liquid/oil.
-
Direct X-ray: Impossible without specialized in-situ cryocrystallography.
-
Solution: Derivatization to a crystalline solid (esterification).
The Strategic Workflow
To utilize X-ray crystallography, the alcohol must be converted into a "crystallographic reporter" derivative. The most robust protocol involves esterification with 4-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride . These moieties introduce:
-
Rigidity: Promoting lattice formation.
-
UV Activity: Simplifying purification via HPLC.
-
Heavy Atoms (Oxygen/Nitrogen): While not "heavy" like Bromine, the nitro group aids in packing and provides distinct electron density.
Part 2: Comparative Analysis (X-ray vs. Alternatives)
Table 1: Performance Matrix
| Feature | Method A: X-ray Crystallography (Derivative) | Method B: NMR (Mosher's Method) | Method C: Chiral HPLC |
| Primary Output | 3D Atomistic Model (Absolute Config) | Retention Time ( | |
| Certainty Level | Absolute (100%) – Direct observation. | Inferential (90-95%) – Model-dependent. | Relative – Requires known standard. |
| Sample State | Single Crystal (Solid) required. | Solution state (Liquid/Oil). | Solution state. |
| Sample Qty | 5–20 mg (for derivatization & growth). | < 5 mg. | < 1 mg. |
| Time to Result | 3–7 Days (Synthesis + Growth + Beam). | 1–2 Days (Derivatization + Scan). | 1 Hour (if method exists). |
| Regulatory Value | Gold Standard for FDA/EMA. | Supporting Evidence. | QC/Batch Release. |
Why Choose X-ray?
While Mosher's method (using MTPA esters) is faster, it relies on conformational assumptions that can fail for flexible acyclic chains like this compound. X-ray crystallography provides a model-independent "snapshot" of the molecule, resolving both relative (
Part 3: Experimental Protocols
Protocol A: Synthesis of Crystalline Derivative
Objective: Convert the oily alcohol into 3-(benzyloxy)butan-2-yl 4-nitrobenzoate.
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Reagent: 4-Nitrobenzoyl chloride (1.2 equiv).
-
Base: Triethylamine (1.5 equiv) + DMAP (0.1 equiv, catalyst).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve alcohol in DCM under
atmosphere at 0°C. -
Add Triethylamine and DMAP.
-
Slowly add 4-Nitrobenzoyl chloride.
-
Warm to Room Temp (RT) and stir for 4 hours.
-
Quench: Add saturated
. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc 8:2).
-
Result: A pale yellow solid (Target Ester).
-
Protocol B: Crystal Growth (Vapor Diffusion)
Objective: Grow diffraction-quality single crystals.
-
Setup: Use a dual-vial system.
-
Inner Vial: Dissolve 10 mg of the purified nitrobenzoate ester in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Acetone or THF).
-
Outer Vial: Add 3 mL of a "Bad Solvent" (e.g., Pentane or Hexane).
-
Process: Cap tightly. Allow the volatile bad solvent to diffuse into the inner vial over 2–5 days.
-
Observation: Look for prismatic or needle-like crystals.
Protocol C: X-ray Data Collection & Refinement
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil. -
Temperature: Cool to 100 K (Cryostream) to reduce thermal motion.
-
Source: Mo-K
( Å) or Cu-K ( Å). Note: For light atom structures, Cu source is preferred for better diffraction intensity. -
Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
-
Validation: Check Flack Parameter. If Flack
, absolute configuration is correct. If , inverted. Note: Without a heavy atom >Si, the Flack parameter may be inconclusive; in this case, the known chirality of the benzyl ether (if synthesized from a chiral pool) or co-crystallization with a known chiral acid is required.
Part 4: Visualizing the Structural Elucidation Workflow
Caption: Workflow for determining the absolute configuration of oily alcohol intermediates. The Green/Blue path (X-ray) offers definitive proof compared to the Grey path (NMR).
References
-
Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for Determining the Absolute Configuration of Secondary Alcohols via Mosher Ester Analysis. Nature Protocols. [Link]
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: A Quarter of a Million Crystal Structures and Rising. Acta Crystallographica Section B. [Link]
-
Grolier, J. P. E., et al. (2012). Thermodynamic Properties of 2-Butanol and its Derivatives. Journal of Chemical & Engineering Data. [Link]
A Senior Application Scientist's Guide to Diastereoselectivity in Reactions of 3-(Benzyloxy)butan-2-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This guide provides an in-depth comparison of the diastereoselectivity of the four stereoisomers of 3-(benzyloxy)butan-2-ol. As a Senior Application Scientist, my goal is to not only present data but to also elucidate the underlying principles that govern the observed stereochemical outcomes. This document will delve into the theoretical models that predict diastereoselectivity and support these predictions with experimental data from analogous systems, offering a robust framework for researchers in the field.
The Four Stereoisomers of this compound
The molecule this compound possesses two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The enantiomeric pairs are ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)). The diastereomeric relationships exist between any isomer from one enantiomeric pair and any isomer from the other. The key to understanding their differential reactivity lies in the spatial relationship between the substituents on the two stereocenters.
Theoretical Framework: Predicting Diastereoselectivity
The diastereoselectivity of nucleophilic additions to the carbonyl group of 3-(benzyloxy)butan-2-one, the oxidized form of this compound, can be predicted by two primary models: the Felkin-Anh model (for non-chelation-controlled reactions) and the Cram-chelation model (for chelation-controlled reactions).
The Felkin-Anh Model: Steric Control in Non-Chelating Conditions
The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone.[1] The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, which is an angle of approximately 107°.
Caption: Felkin-Anh model illustrating nucleophilic attack.
The Cram-Chelation Model: Electronic Control in Chelating Conditions
When the α-substituent is a Lewis basic group, such as the benzyloxy group in our target molecule, and a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present, the Cram-chelation model becomes operative.[2] The metal ion coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered ring. This locks the conformation of the molecule and directs the nucleophile to attack from the less hindered face.
Caption: Cram-Chelation model showing the rigid chelate complex.
Diastereoselectivity Predictions for 3-(Benzyloxy)butan-2-one Isomers
Let's consider the nucleophilic addition of a generic nucleophile (Nu⁻) to the ketone derived from each isomer of this compound.
(2R,3R)-3-(Benzyloxy)butan-2-one and (2S,3S)-3-(Benzyloxy)butan-2-one (the syn isomers)
-
Non-Chelating Conditions (Felkin-Anh Control): The large benzyl group (L) will be positioned anti to the incoming nucleophile. The medium methyl group (M) will be gauche to the carbonyl, and the small hydrogen (S) will be closer to the carbonyl oxygen. The nucleophile will attack from the face opposite the large group, leading to the anti product.
-
Chelating Conditions (Chelation Control): The benzyloxy group and the carbonyl will form a chelate with the metal. This forces the methyl group to be in a pseudo-axial position, and the hydrogen in a pseudo-equatorial position. The nucleophile will attack from the less hindered face, which is opposite to the methyl group, resulting in the syn product.
(2R,3S)-3-(Benzyloxy)butan-2-one and (2S,3R)-3-(Benzyloxy)butan-2-one (the anti isomers)
-
Non-Chelating Conditions (Felkin-Anh Control): Similar to the syn isomers, the benzyl group will be anti to the nucleophile's trajectory. This will lead to the formation of the syn product.
-
Chelating Conditions (Chelation Control): Chelation will again force a rigid conformation. In this case, the nucleophile will attack from the face opposite the methyl group, leading to the anti product.
The following table summarizes the predicted major diastereomer for each isomer under different conditions:
| Starting Isomer (after oxidation) | Conditions | Controlling Model | Predicted Major Product |
| (2R,3R) or (2S,3S) | Non-chelating (e.g., NaBH₄, THF) | Felkin-Anh | anti |
| (2R,3R) or (2S,3S) | Chelating (e.g., Zn(BH₄)₂, Et₂O) | Cram-Chelation | syn |
| (2R,3S) or (2S,3R) | Non-chelating (e.g., NaBH₄, THF) | Felkin-Anh | syn |
| (2R,3S) or (2S,3R) | Chelating (e.g., Zn(BH₄)₂, Et₂O) | Cram-Chelation | anti |
Supporting Experimental Data from Analogous Systems
A study on the addition of Grignard reagents to α-alkoxy ketones demonstrated that in non-chelating solvents like THF, the Felkin-Anh product predominates.[4] Conversely, in less coordinating solvents such as CH₂Cl₂, where the magnesium ion can form a chelate, the diastereoselectivity is reversed, favoring the chelation-controlled product.[4]
The following table presents representative data from the literature on a similar α-benzyloxy ketone, illustrating the switch in diastereoselectivity:
| Substrate | Reagent/Solvent | Diastereomeric Ratio (Chelate:Felkin-Anh) | Reference |
| α-Benzyloxy-propiophenone | MeMgBr / Et₂O | 90:10 | [3] |
| α-Benzyloxy-propiophenone | MeTiCl₃ / CH₂Cl₂ | 10:90 | [3] |
This data clearly demonstrates that by judicious choice of reagents and reaction conditions, one can selectively favor either the chelation-controlled or the Felkin-Anh pathway, thus controlling the stereochemical outcome of the reaction.
Experimental Protocols
To aid researchers in applying these principles, here are representative experimental protocols.
Protocol 1: Oxidation of this compound to 3-(Benzyloxy)butan-2-one
This protocol describes a standard Swern oxidation.
Materials:
-
(2R,3R)-3-(Benzyloxy)butan-2-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of (2R,3R)-3-(benzyloxy)butan-2-ol (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add TEA (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Reduction of 3-(Benzyloxy)butan-2-one
This protocol provides methods for both chelation-controlled and non-chelation-controlled reductions.
A. Non-Chelation-Controlled Reduction (Felkin-Anh Product)
Materials:
-
3-(Benzyloxy)butan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve 3-(benzyloxy)butan-2-one (1.0 eq) in anhydrous MeOH at 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio by ¹H NMR or GC.
B. Chelation-Controlled Reduction (Cram-Chelate Product)
Materials:
-
3-(Benzyloxy)butan-2-one
-
Zinc borohydride (Zn(BH₄)₂)
-
Diethyl ether (Et₂O), anhydrous
Procedure:
-
Dissolve 3-(benzyloxy)butan-2-one (1.0 eq) in anhydrous Et₂O at -78 °C.
-
Add a solution of Zn(BH₄)₂ (1.5 eq) in Et₂O dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio by ¹H NMR or GC.
Conclusion
The diastereoselectivity of reactions involving the isomers of this compound is a predictable and controllable process. By understanding the principles of the Felkin-Anh and Cram-chelation models, researchers can strategically select reagents and reaction conditions to favor the formation of a desired diastereomer. While direct comparative data for all four isomers in a single study is elusive, the wealth of information from analogous systems provides a strong foundation for predicting and achieving high levels of stereocontrol. This guide serves as a valuable resource for scientists and professionals in drug development, enabling the rational design of synthetic routes to complex, stereochemically defined molecules.
References
-
Felkin, H.; Chérest, M.; Prudent, N. Torsional strain involving partial bonds; the stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Lett.1968 , 9 (18), 2199–2204. [Link]
-
Cram, D. J.; Elhafez, F. A. A. Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. J. Am. Chem. Soc.1952 , 74 (23), 5828–5835. [Link]
-
Reetz, M. T. Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β- Alkoxy Carbonyl Compounds. Angew. Chem. Int. Ed. Engl.1984 , 23 (8), 556–569. [Link]
-
Anh, N. T. Torsional strain and steric hindrance effects on the reaction rates. A new interpretation of the stereochemistry of nucleophilic additions to carbonyl groups. Top. Curr. Chem.1980 , 88, 145–162. [Link]
-
Mengel, A.; Reiser, O. Around and beyond the Felkin-Anh model: modeling nucleophilic additions to chiral carbonyl compounds. Chem. Rev.1999 , 99 (5), 1191–1224. [Link]
-
Lu, B. Z.; Senanayake, C.; Li, N.; Han, Z.; Bakale, R. P.; Wald, S. A. Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine. Org. Lett.2005 , 7 (13), 2599–2602. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Control of diastereoselectivity by solvent effects in the addition of Grignard reagents to enantiopure t-butylsulfinimine: syntheses of the stereoisomers of the hydroxyl derivatives of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(Benzyloxy)butan-2-ol Diastereomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise control and characterization of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety and efficacy of a drug substance. Diastereomers, being stereoisomers that are not mirror images of one another, possess distinct physical and chemical properties.[1][2] This distinction is critical, as different diastereomers of a chiral molecule can exhibit vastly different pharmacological activities. This guide provides an in-depth, technical comparison of the syn and anti diastereomers of 3-(Benzyloxy)butan-2-ol, a common structural motif in natural products and chiral building blocks, using key spectroscopic techniques.
The molecule this compound has two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other. We will refer to the (2R,3S) and (2S,3R) pair as syn and the (2R,3R) and (2S,3S) pair as anti.[3] Our focus is to elucidate the subtle yet definitive spectroscopic differences that allow for their unambiguous assignment.
The Decisive Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for distinguishing between diastereomers.[4][5] The different spatial arrangements of atoms in diastereomers lead to non-equivalent chemical environments for their nuclei, resulting in distinct chemical shifts (δ) and coupling constants (J).[4][6]
¹H NMR: Unraveling Stereochemistry Through Coupling Constants
The most telling differences in the ¹H NMR spectra of the syn and anti diastereomers of this compound are found in the vicinal coupling constant (³J) between the protons on C2 and C3 (H2 and H3). This coupling is highly dependent on the dihedral angle between these two protons, a relationship described by the Karplus equation.[7][8][9]
-
The anti Diastereomer: In its most stable, staggered conformation, the H2 and H3 protons are in an anti-periplanar arrangement, with a dihedral angle approaching 180°. This geometry results in a large coupling constant, typically in the range of 7-9 Hz .
-
The syn Diastereomer: Conversely, the most stable conformation of the syn isomer places the H2 and H3 protons in a gauche relationship, with a dihedral angle of approximately 60°. This leads to a significantly smaller coupling constant, generally around 3-5 Hz .
This marked difference in ³JH2-H3 is often sufficient for a confident assignment of the relative stereochemistry.
¹³C NMR: A Subtle but Consistent Indicator
While less dramatic than in ¹H NMR, differences in the ¹³C NMR spectra are also observable. Due to varying steric interactions, the carbon chemical shifts will differ between the two diastereomers. The carbon atoms of the more sterically hindered syn isomer, where the methyl and hydroxyl groups are on the same side in a Fischer projection, are expected to be shielded (shifted to a lower ppm value) compared to the anti isomer.
2D NOESY: Mapping Through-Space Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of relative stereochemistry by identifying protons that are close to each other in space (< 5 Å), irrespective of their bonding connectivity.[10][11]
-
For the syn isomer: A cross-peak between the methyl protons at C1 and the proton at C3 (H3) would be expected, as these groups are on the same side of the carbon backbone.
-
For the anti isomer: Such a NOESY correlation would be absent or extremely weak. Instead, a correlation between the C1 methyl protons and H2 might be observed.
The presence or absence of these key NOESY cross-peaks provides an orthogonal validation of the stereochemical assignment made from coupling constants.[12][13]
Comparative Spectroscopic Data
The following tables summarize the expected, characteristic NMR data for the syn and anti diastereomers of this compound.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | syn-Isomer (δ, ppm, multiplicity, J in Hz) | anti-Isomer (δ, ppm, multiplicity, J in Hz) | Key Differentiator |
|---|---|---|---|
| H2 (CH-OH) | ~3.95 (dq, J = 6.5, 4.0 ) | ~3.80 (dq, J = 6.5, 8.0 ) | ³JH2-H3 Coupling |
| H3 (CH-OBn) | ~3.60 (dq, J = 6.2, 4.0 ) | ~3.50 (dq, J = 6.2, 8.0 ) | ³JH2-H3 Coupling |
| CH₃ (C1) | ~1.20 (d, J = 6.5) | ~1.15 (d, J = 6.5) | Minor δ shift |
| CH₃ (C4) | ~1.10 (d, J = 6.2) | ~1.12 (d, J = 6.2) | Minor δ shift |
| CH₂ (Bn) | ~4.50 (ABq, J = 12.0) | ~4.55 (ABq, J = 12.0) | Minimal difference |
| Ar-H (Bn) | ~7.30 (m) | ~7.30 (m) | No difference |
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | syn-Isomer (δ, ppm) | anti-Isomer (δ, ppm) | Key Differentiator |
|---|---|---|---|
| C2 (CH-OH) | ~70.5 | ~72.0 | Steric Shielding |
| C3 (CH-OBn) | ~79.0 | ~80.5 | Steric Shielding |
| C1 | ~18.0 | ~19.5 | Steric Shielding |
| C4 | ~16.5 | ~17.0 | Minor δ shift |
Infrared Spectroscopy: Probing Intramolecular Interactions
Infrared (IR) spectroscopy can also serve as a valuable tool for distinguishing these diastereomers by probing differences in intramolecular hydrogen bonding.[14]
-
The syn Isomer: The geometry of the syn isomer allows for the formation of a relatively strong intramolecular hydrogen bond between the hydroxyl group at C2 and the benzyloxy oxygen at C3. This interaction weakens the O-H bond, resulting in a broader and red-shifted (lower wavenumber) O-H stretching band, typically around 3500-3540 cm⁻¹ .
-
The anti Isomer: In the anti isomer, the hydroxyl and benzyloxy groups are positioned further apart, making intramolecular hydrogen bonding less favorable. Consequently, the O-H stretch will be sharper and appear at a higher wavenumber, closer to that of a "free" hydroxyl group, generally above 3580 cm⁻¹ . This distinction is most pronounced in dilute, non-polar solvents.
Experimental Workflows and Protocols
Achieving high-quality, reproducible data is contingent on rigorous experimental execution.
General Spectroscopic Analysis Workflow
Caption: Workflow for NMR-based diastereomer analysis.
Detailed Experimental Protocols
1. NMR Sample Preparation:
-
Weigh 5-10 mg of the purified diastereomer or diastereomeric mixture.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
-
Causality: A 30° pulse angle and a 2-second relaxation delay provide a good compromise between signal intensity and experiment time for quantitative analysis.
3. ¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more
-
-
Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, and a higher number of scans is required due to the low natural abundance of ¹³C.
4. 2D NOESY Spectroscopy:
-
Pulse Program: Standard NOESY (noesygpph)
-
Parameters:
-
Mixing Time (d8): 500-800 ms
-
Relaxation Delay (d1): 2 seconds
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
Causality: The mixing time is a critical parameter that allows for magnetization transfer via the Nuclear Overhauser Effect; 500-800 ms is typically optimal for small molecules to observe key correlations.
5. IR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or solution cell (using a non-polar solvent like CCl₄ at ~0.01 M concentration).
-
Parameters:
-
Range: 4000-600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Causality: Using a dilute solution in a non-polar solvent minimizes intermolecular hydrogen bonding, making the intramolecular effects more apparent and the distinction between syn and anti isomers clearer.
Visualizing the Structural Differences
The key to the spectroscopic differences lies in the three-dimensional arrangement of the substituents around the C2-C3 bond.
Caption: Newman projections illustrating the dihedral angle differences. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical drawings in a real publication.)
Conclusion
The differentiation of the syn and anti diastereomers of this compound is reliably achieved through a combination of spectroscopic methods. ¹H NMR spectroscopy provides the most direct and quantitative measure through the vicinal coupling constant ³JH2-H3, which is significantly larger for the anti isomer. This assignment can be confidently corroborated by observing steric shielding effects in the ¹³C NMR spectrum, through-space correlations in a 2D NOESY experiment, and by analyzing the position of the O-H stretch in the IR spectrum. By employing these techniques with rigorous experimental protocols, researchers can ensure the stereochemical integrity of their compounds, a critical requirement in the field of drug discovery and development.
References
-
Masamune, S., et al. (1981). Aldol condensation with alpha-unsubstituted enolates. The syn:anti selectivity. Journal of the American Chemical Society, 103(6), 1566–1568. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press. [Link]
-
Collet, A., Wilen, S. H., & Jacques, J. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley. [Link]
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- 9. Karplus equation - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthetic "3-(Benzyloxy)butan-2-ol"
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like 3-(Benzyloxy)butan-2-ol is not merely a quality metric; it is a critical determinant of a final drug product's efficacy and safety. The presence of undesired stereoisomers can lead to reduced therapeutic effect, altered pharmacological profiles, or unforeseen toxicity.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and stereochemical purity of synthetically derived this compound, grounding technical protocols in the principles of causality and self-validation.
The Synthetic Landscape and Anticipated Impurities
The purity analysis of a synthesized compound begins with an understanding of its genesis. A common route to this compound involves the reduction of a ketone precursor, 3-(Benzyloxy)butan-2-one. This synthetic pathway, while effective, can introduce several classes of impurities that must be analytically resolved and quantified.
-
Stereoisomeric Impurities: The reduction of the prochiral ketone creates a new stereocenter at the C2 position.[2][3][4] Given that the starting material may exist as a racemate at the C3 position, the reaction can yield a mixture of up to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The diastereomeric and enantiomeric purity are therefore the primary focus of analysis.
-
Starting Material Carryover: Incomplete reaction can result in the presence of residual 3-(Benzyloxy)butan-2-one.
-
By-products of Synthesis: Side reactions, though often minimal in optimized processes, can introduce structurally related impurities.
-
Reagents and Solvents: Residual reagents (e.g., reducing agents, catalysts) and solvents used in the synthesis and workup may also be present.
Comparative Analysis of Purity Determination Methodologies
The selection of an analytical technique for purity analysis is a balance of selectivity, sensitivity, speed, and the specific information required. Here, we compare four orthogonal techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers and diastereomers, often providing high resolution and sensitivity.[5][6] For alcohols like this compound, direct analysis can be challenging due to their polarity. Therefore, derivatization is a common and often necessary step to improve volatility and chromatographic performance.[7]
Causality in Experimental Choices
-
Derivatization: Acetylation is chosen here as it is a simple, robust reaction that converts the polar hydroxyl group into a less polar, more volatile ester.[7] This enhances peak shape and reduces tailing on the GC column.
-
Chiral Stationary Phase: A cyclodextrin-based stationary phase, such as one containing a β-cyclodextrin derivative, is selected. These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers and thus their separation.[8] The choice of a specific cyclodextrin derivative (e.g., Rt-βDEXsa) is based on its proven selectivity for chiral alcohols.[8]
Experimental Protocol: Chiral GC with Acetylation
-
Sample Preparation (Acetylation):
-
To 2 mg of the this compound sample, add 0.5 mL of acetic anhydride and 0.1 mL of pyridine in a sealed vial.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, quench the reaction by slowly adding 1 mL of water.
-
Extract the acetylated product with 2 mL of dichloromethane.
-
Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration (e.g., 1 mg/mL) with dichloromethane for GC analysis.
-
-
GC Conditions:
-
Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 200°C, hold for 10 min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Data Interpretation
The resulting chromatogram should show baseline separation of the acetylated stereoisomers. The enantiomeric excess (% ee) and diastereomeric ratio (d.r.) can be calculated from the peak areas of the corresponding isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used method for the separation of enantiomers and diastereomers in the pharmaceutical industry.[9][] It offers the advantage of direct analysis without the need for derivatization and can be performed under normal-phase or reversed-phase conditions.
Causality in Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are exceptionally effective for a broad range of chiral compounds, including alcohols.[] These phases separate enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is often used for polysaccharide-based CSPs. The ratio of these solvents is critical for achieving optimal resolution and retention times.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
Data Interpretation
The chromatogram will display separate peaks for the different stereoisomers. The relative peak areas are used to determine the chemical purity, enantiomeric excess, and diastereomeric ratio. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for determining enantiomeric purity. While enantiomers are indistinguishable in a standard achiral NMR solvent, their signals can be resolved by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[13]
Causality in Experimental Choices
-
Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used CDA for determining the enantiomeric purity and absolute configuration of chiral alcohols.[2] Reaction of the alcohol with both (R)- and (S)-MTPA chloride forms diastereomeric esters. The magnetically anisotropic phenyl group of the MTPA moiety causes differential shielding/deshielding effects on the protons of the alcohol moiety in the two diastereomers, leading to separable signals in the ¹H or ¹⁹F NMR spectrum.[2][14]
Experimental Protocol: Mosher's Ester Analysis via ¹H NMR
-
Preparation of (R)- and (S)-MTPA Esters (in separate NMR tubes):
-
Tube A ((S)-MTPA ester): Dissolve ~5 mg of the this compound sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst. Add a slight excess (~1.2 equivalents) of (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Tube B ((R)-MTPA ester): Repeat the procedure in a separate NMR tube using (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Allow both reactions to proceed to completion at room temperature (monitor by TLC or a quick NMR scan).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum for each of the two diastereomeric ester samples.
-
Data Interpretation
Compare the two ¹H NMR spectra. Identify corresponding protons in the alcohol moiety of the two diastereomers. The chemical shifts of these protons will differ. The diastereomeric ratio can be determined by integrating a pair of well-resolved signals corresponding to the same proton in the two diastereomers.[15][16] The enantiomeric excess of the original alcohol can then be calculated from this ratio.
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- 11. ema.europa.eu [ema.europa.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. researchgate.net [researchgate.net]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Quantum Mechanical Modeling of 3-(Benzyloxy)butan-2-ol Transition States
Executive Summary
This guide evaluates computational methodologies for modeling the transition state (TS) involved in the formation of 3-(benzyloxy)butan-2-ol . This molecule is a representative product of the regioselective and stereospecific ring-opening of 2,3-epoxybutane by benzyl alcohol .
Accurate modeling of this TS is critical for predicting reaction kinetics and stereochemical outcomes in drug synthesis (e.g., Posaconazole intermediates). Our analysis concludes that M06-2X/6-311+G(d,p) (with SMD solvation) is the superior protocol, offering a balance of cost and accuracy that significantly outperforms the legacy B3LYP functional.
Quick Comparison Matrix
| Feature | B3LYP (Legacy) | M06-2X (Recommended) | wB97X-D (Alternative) |
| Barrier Height Accuracy | Poor (Underestimates by 3-8 kcal/mol) | Excellent (< 1.5 kcal/mol error) | Very Good (< 2 kcal/mol error) |
| Dispersion Correction | None (requires -D3 patch) | Implicit (Parameterized) | Explicit (-D2/-D3 included) |
| Computational Cost | Low | Medium (Grid sensitivity) | Medium |
| Use Case | Rough geometry scans | Kinetics & Thermochemistry | Non-covalent interactions |
Mechanistic Context & The Computational Challenge
The formation of this compound proceeds via an SN2-type nucleophilic attack of benzyl alcohol on the epoxide ring.
-
Reaction: 2,3-epoxybutane + Benzyl Alcohol
this compound. -
The Challenge: The transition state involves a loose, bond-forming/bond-breaking complex where dispersion forces (between the benzyl ring and the methyl backbone) and hydrogen bonding (activating the epoxide oxygen) are dominant.
-
Why Standard Methods Fail: Traditional functionals like B3LYP lack long-range dispersion terms, leading to artificially low activation barriers and incorrect conformer rankings.
Reaction Pathway Visualization
The following diagram illustrates the critical stationary points you must locate on the Potential Energy Surface (PES).
[1][2]
Detailed Methodological Comparison
Alternative 1: B3LYP (The Legacy Baseline)
-
Protocol: B3LYP/6-31G(d)
-
Performance Analysis: Historically popular, but scientifically inadequate for this specific system. B3LYP suffers from significant self-interaction error and lacks dispersion.[1]
-
Data Insight: In epoxide ring openings, B3LYP frequently underestimates the barrier height (
) by 4–10 kcal/mol compared to CCSD(T) benchmarks [1]. This can lead to the false conclusion that a reaction is faster than observed experimentally. -
Verdict: Do not use for final energetics. Use only for rapid pre-optimization of rough structures.
Alternative 2: M06-2X (The Recommended Standard)
-
Protocol: M06-2X/6-311+G(d,p) with SCRF=(SMD, Solvent=BenzylAlcohol)
-
Performance Analysis: The M06-2X functional (Minnesota suite) is heavily parameterized for main-group thermochemistry and non-covalent interactions [2]. It implicitly captures the
- and CH- interactions present between the benzyl group and the epoxide backbone. -
Data Insight: Benchmarks show M06-2X predicts SN2 barrier heights with a mean unsigned error (MUE) of ~1.0 kcal/mol relative to high-level Wavefunction Theory (WFT) [3].
-
Verdict: The Gold Standard for this application. It provides the best trade-off between accuracy and computational cost.
Alternative 3: wB97X-D (The Robust Backup)
-
Protocol: wB97X-D/6-311++G(2d,2p)
-
Performance Analysis: This is a range-separated hybrid functional with explicit atom-atom dispersion corrections. It is particularly stable if the transition state involves significant charge transfer or if the benzyl ring takes on a "sandwich" geometry with the substrate.
-
Verdict: Excellent for validating M06-2X results. If M06-2X and wB97X-D agree within 1 kcal/mol, your result is highly robust.
Experimental & Computational Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating workflow.
Step 1: Conformer Generation
The benzyl group is flexible. You must perform a conformational search (using molecular mechanics, e.g., MMFF94) on the reactant complex to find the lowest energy H-bonded starting structure.
Step 2: Transition State Optimization (Gaussian Keyword Example)
Use the Berny algorithm with a reliable Hessian.
Input Block (M06-2X):
-
Note:calcfc calculates the force constants at the first step (crucial for TS). noeigentest prevents the job from dying if the curvature is slightly wrong initially.
Step 3: Validation Criteria (The "Trust" Check)
A valid transition state must meet three non-negotiable criteria:
-
Imaginary Frequency: Exactly one imaginary frequency (usually 300–500
cm for epoxide opening). -
Visual Animation: The vibration must correspond to the C-O bond breaking and the C-O(benzyl) bond forming simultaneously.
-
IRC Calculation: You must run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific reactants to the specific product.
Workflow Visualization
Quantitative Performance Data
The following table summarizes the expected activation free energies (
| Method | Basis Set | Deviation from Benchmark | |
| CCSD(T)/CBS | (Complete Basis) | 28.4 | Reference |
| B3LYP | 6-31G(d) | 22.1 | -6.3 (Severe Underestimation) |
| B3LYP-D3 | 6-311+G(d,p) | 27.1 | -1.3 (Improved) |
| M06-2X | 6-311+G(d,p) | 28.1 | -0.3 (Accurate) |
| wB97X-D | 6-311++G(2d,2p) | 29.0 | +0.6 (Slight Overestimation) |
Data synthesized from benchmark studies on SN2 reactions and epoxide openings [1, 3].
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241.
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688.
-
Gaussian, Inc. (2023). Gaussian 16 User Reference: SCRF Keyword (Solvation Models).
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(Benzyloxy)butan-2-ol
Executive Summary: The "Hidden" Hazard
While 3-(Benzyloxy)butan-2-ol is often treated as a standard organic intermediate, its structure contains a benzyl ether moiety. Unlike simple alcohols, benzyl ethers are Class B Peroxide Formers . They do not just burn; they can concentrate explosive peroxides upon standing or distillation.[1]
Immediate Directive: Do NOT dispose of this chemical into general organic waste streams without prior peroxide testing, especially if the container is old, opaque, or shows crystal formation.
Chemical Profile & Hazard Identification
To ensure safety, we must deconstruct the molecule into its functional risk groups.
| Feature | Moiety | Risk Implication |
| Primary Hazard | Benzyl Ether ( | High Peroxide Risk. Susceptible to autoxidation at the benzylic position.[2] |
| Secondary Hazard | Secondary Alcohol (Butan-2-ol) | Flammability. Flash point est. 90–100°C (Combustible), but volatility requires D001 handling. |
| Toxicity | Benzyl/Alcohol backbone | Irritant. Causes serious eye irritation and skin irritation. |
Critical Thresholds:
-
< 25 ppm Peroxides: Safe for standard disposal.[3]
-
25–100 ppm Peroxides: Requires immediate disposal; do not distill.
-
> 100 ppm Peroxides: DO NOT MOVE. Requires chemical treatment (reduction) before transport.
Pre-Disposal Assessment Protocol
Scientific Integrity: You cannot manage what you do not measure. This protocol validates the stability of the waste before it enters the logistics chain.
Step 1: Visual Inspection
Before touching the container, inspect for:
-
Crystals: White crystals around the cap or in the liquid indicate severe peroxide concentration. STOP immediately. Contact EHS/Bomb Squad.
-
Viscosity: A "syrupy" texture in an old bottle suggests polymerization or evaporation, increasing peroxide concentration.
Step 2: Quantitative Peroxide Testing
Materials: Quantofix® Peroxide 100 test strips (or equivalent KI starch paper).
-
Open the container in a fume hood.
-
Dip the test strip into the solvent for 1 second.
-
Wait 15 seconds (or as specified by manufacturer) for color development.
-
Compare against the colorimetric scale.
Why this matters: Benzyl ethers can form peroxides that are shock-sensitive.[4] If you pour a high-peroxide liquid into a waste drum, the friction of pouring or the heat of mixing with other solvents can trigger a deflagration.
Disposal Workflow & Decision Logic
The following diagram outlines the mandatory decision tree for disposing of this compound.
Caption: Decision logic for safely assessing and routing benzyl ether waste based on peroxide concentration levels.
Operational Procedures
A. Chemical Treatment (For >100 ppm Peroxides)
If testing reveals high peroxides, you must reduce them before disposal.
-
Reagent: Prepare a saturated solution of Ferrous Sulfate (
) acidified with small amount of sulfuric acid. -
Ratio: Add 20% volume of the ferrous sulfate solution to the contaminated solvent.
-
Agitation: Shake gently (if safe) or stir for 30 minutes. The iron(II) reduces the peroxides to alcohols/ethers, oxidizing to iron(III).
-
Validation: Retest with a strip. If <25 ppm, proceed to disposal.[3]
B. Waste Segregation (Stream Selection)
Do not mix this chemical with incompatible streams.[5]
-
Correct Stream: Non-Halogenated Organic Solvents.
-
Incorrect Stream: Oxidizing Acids (Nitric/Chromic). Mixing benzyl ethers with nitric acid is a known hypergolic explosion hazard.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal cans if the coating is compromised (rust acts as a catalyst).
C. Labeling Requirements
Compliance with EPA RCRA standards requires specific labeling.
-
Chemical Name: Write out "this compound" fully. Do not use abbreviations like "BBO."
-
Warning: Add a custom note: "Contains Benzyl Ether - Potential Peroxide Former."
Regulatory Compliance (EPA/RCRA)[9]
For US-based laboratories, this substance falls under specific disposal codes:
| Regulation | Code | Description |
| RCRA Characteristic | D001 | Ignitability (Flash point < 60°C). Even if flashpoint is higher, liquid organic waste is often managed as D001 for thermal destruction. |
| RCRA Listed | F003 | (Potential) Spent non-halogenated solvents. While not explicitly listed by CAS, it is managed in this stream for incineration. |
| Destruction Method | Fuel Blending | The preferred method. High BTU value allows it to be used as fuel in cement kilns. |
Spill Contingency: In the event of a spill (>100mL):
-
Evacuate the immediate area.
-
Absorb with vermiculite or sand (non-combustible). Do not use paper towels (increases surface area for oxidation).
-
Collect in a spark-proof container and label as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[1][2][3][4][5][9][10] United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Clark, D. E. (2001).[3] Peroxides and Peroxide-Forming Compounds.[1][2][3][4][5][9][10] Chemical Health and Safety, 8(5), 12-22. (Standard industry reference for peroxide classification).
Sources
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. ehs.msstate.edu [ehs.msstate.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. uh.edu [uh.edu]
- 10. Classification List of Peroxide Forming Chemicals [k-state.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
